1,5-Difluoro-3-iodo-2-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,5-difluoro-3-iodo-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2INO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKLGMYXOHTYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292072 | |
| Record name | 1,5-difluoro-3-iodo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771-05-1 | |
| Record name | 771-05-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-difluoro-3-iodo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 1,5-Difluoro-3-iodo-2-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile aromatic compound, 1,5-Difluoro-3-iodo-2-nitrobenzene. This trifunctionalized benzene derivative serves as a valuable building block in medicinal chemistry and materials science, owing to its unique substitution pattern that allows for selective chemical modifications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 771-05-1[1] |
| Molecular Formula | C₆H₂F₂INO₂[1][2] |
| Molecular Weight | 284.99 g/mol [1][2] |
| Appearance | Expected to be a solid or oil |
| Boiling Point | 279.1 °C at 760 mmHg[3] |
| Density | 2.162 g/cm³[3] |
| Flash Point | 122.6 °C[3] |
Synthesis Pathway
The most direct and plausible synthetic route to this compound is the electrophilic nitration of 1,3-difluoro-5-iodobenzene. The electron-donating effect of the fluorine and iodine atoms, although weak, directs the incoming nitro group to the ortho and para positions. Steric hindrance from the iodine atom favors nitration at the C2 position.
References
A Technical Guide to the Physicochemical Properties of 1,5-Difluoro-3-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physicochemical properties of the aromatic compound 1,5-Difluoro-3-iodo-2-nitrobenzene. It serves as a technical resource for professionals in organic synthesis, medicinal chemistry, and material science, offering available data, general experimental protocols for characterization, and logical diagrams to illustrate experimental workflows and structure-property relationships.
Core Physicochemical Properties
This compound is a halogenated and nitrated aromatic compound.[1] Its unique substitution pattern, featuring two fluorine atoms, an iodine atom, and a nitro group, makes it a valuable building block in the synthesis of more complex molecules, with potential applications in pharmaceuticals and materials science.[1] The combination of electron-withdrawing groups and reactive sites influences its chemical behavior and physical properties.
Quantitative Data Summary
The available quantitative data for this compound are summarized in the table below. This information is critical for reaction planning, safety assessment, and analytical method development.
| Property | Value | Source |
| CAS Number | 771-05-1 | [2][3][4][5] |
| Molecular Formula | C₆H₂F₂INO₂ | [1][2][4][5] |
| Molecular Weight | 284.99 g/mol | [1][2][4][5] |
| Density | 2.162 g/cm³ | [2] |
| Boiling Point | 279.1°C at 760 mmHg | [2] |
| Flash Point | 122.6°C | [2] |
| Melting Point | Data not available | |
| Solubility | Data not available (Expected to be soluble in common organic solvents) | |
| Appearance | Data not available (Related compounds are typically white to light yellow crystals or powder[6]) | |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature conditions.[4] |
Experimental Protocols and Methodologies
General Synthesis Protocol
The synthesis of substituted nitrobenzenes can be achieved through several key strategies, primarily involving electrophilic aromatic substitution.[7]
Method: Sequential Halogenation and Nitration
-
Starting Material: A suitably substituted difluorobenzene or iododifluorobenzene derivative.
-
Nitration: The most common method for introducing a nitro group is electrophilic aromatic nitration.[7]
-
A solution of the starting material is prepared in a strong acid, typically concentrated sulfuric acid.[8]
-
A nitrating agent, such as concentrated nitric acid (70%), is added dropwise to the solution while stirring vigorously.[8]
-
The reaction temperature is carefully controlled, often kept below 55°C, to prevent over-nitration and side reactions.[8]
-
Upon completion, the reaction mixture is poured onto ice to precipitate the crude product.[8]
-
-
Purification:
-
The crude solid is collected via filtration.
-
It is then washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize residual acid, followed by washing with water.[8]
-
Further purification is achieved through recrystallization from an appropriate solvent, such as isopropyl ether or ethanol, to yield the final product.[8]
-
Physicochemical Characterization
Purity and Identity Confirmation:
-
High-Performance Liquid Chromatography (HPLC): Purity is commonly assessed using HPLC. A standard protocol involves separation on a C18 column (e.g., Supelcosil LC-ABZ+Plus) with a mobile phase of acetonitrile and water containing 0.1% trifluoroacetic acid.[9][10] The gradient and flow rate are optimized depending on the analyte's properties.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful tool for both purity assessment and structural confirmation by analyzing the fragmentation pattern.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural elucidation of fluorinated aromatic compounds.
Physical Property Determination:
-
Melting Point: The melting point range is determined using a calibrated melting point apparatus (e.g., Büchi or Stuart Scientific) with the sample loaded into a capillary tube. Alternatively, Differential Scanning Calorimetry (DSC) can provide a more precise melting temperature and information on phase transitions.
-
Boiling Point: The boiling point is determined by distillation at a specific pressure (e.g., 760 mmHg). For small quantities, a micro-boiling point apparatus can be used.
-
Solubility: Qualitative solubility is assessed by adding a small amount of the compound to various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) at room temperature and observing its miscibility. Quantitative solubility can be determined using HPLC or UV-Vis spectroscopy by analyzing saturated solutions.
Visualized Workflows and Relationships
To better illustrate the processes and concepts relevant to this compound, the following diagrams are provided in DOT language.
General Experimental Workflow
This diagram outlines the typical workflow for the synthesis and characterization of a novel chemical entity like this compound.
Caption: General workflow for synthesis and characterization of a chemical compound.
Structure-Property Relationships
This diagram illustrates the logical relationship between the functional groups of this compound and its resulting physicochemical properties.
Caption: Influence of functional groups on the properties of the molecule.
References
- 1. Buy 1,5-Difluoro-2-iodo-3-nitrobenzene [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. 771-05-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 771-05-1 [m.chemicalbook.com]
- 5. This compound|CAS 771-05-1|TCIJT|製品詳細 [tci-chemical-trading.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Molecular Characterization and Substrate Specificity of Nitrobenzene Dioxygenase from Comamonas sp. Strain JS765 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
"1,5-Difluoro-3-iodo-2-nitrobenzene CAS number and molecular structure"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,5-Difluoro-3-iodo-2-nitrobenzene, a halogenated nitroaromatic compound with significant potential in organic synthesis and medicinal chemistry. This document details its chemical identity, physical properties, and provides insights into its synthesis and reactivity. A particular focus is placed on its application as a versatile building block in the construction of complex molecular architectures, a critical aspect for drug discovery and development.
Chemical Identity and Molecular Structure
This compound is a polysubstituted benzene derivative. The presence of two fluorine atoms, an iodine atom, and a nitro group on the aromatic ring imparts unique reactivity to the molecule.
Molecular Structure:
The structure of this compound is characterized by a benzene ring substituted with two fluorine atoms at positions 1 and 5, an iodine atom at position 3, and a nitro group at position 2.
Structural Representations:
-
IUPAC Name: this compound
-
Molecular Formula: C6H2F2INO2
-
Canonical SMILES: C1=C(C=C(C(=C1F)--INVALID-LINK--[O-])I)F
-
InChI Key: QPNJINWQPOPBSJ-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Weight | 284.99 g/mol | [1][2] |
| Density | 2.162 g/cm³ | [1] |
| Boiling Point | 279.1 °C at 760 mmHg | [1] |
| Flash Point | 122.6 °C | [1] |
Synthesis and Reactivity
Synthesis
The synthesis of this compound can be approached through several synthetic strategies. A common method involves the sequential functionalization of a difluorobenzene precursor.
General Synthetic Approach:
A plausible synthetic route involves the nitration of 1,3-difluorobenzene followed by iodination. The directing effects of the fluorine atoms and the nitro group are key considerations in achieving the desired isomer.
Experimental Protocol: Nitration of 1,3-Difluorobenzene (Illustrative)
Note: This is a general procedure for the nitration of an activated benzene ring and should be adapted and optimized for the specific synthesis of the title compound.
-
To a stirred solution of 1,3-difluorobenzene in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C).
-
The reaction mixture is stirred for a specified period, allowing the electrophilic aromatic substitution to proceed.
-
Upon completion, the reaction mixture is carefully poured onto ice, and the crude product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude nitro-difluorobenzene.
-
Purification is typically achieved by distillation or chromatography.
Experimental Protocol: Iodination of a Nitro-difluorobenzene (Illustrative)
Note: This is a general procedure for the iodination of a deactivated benzene ring and should be adapted and optimized.
-
The synthesized nitro-difluorobenzene is dissolved in a suitable solvent.
-
An iodinating agent, such as iodine monochloride or a mixture of iodine and an oxidizing agent (e.g., nitric acid), is added to the solution.
-
The reaction is heated to a specific temperature for a set duration to facilitate the electrophilic iodination.
-
After the reaction, the mixture is cooled, and any excess iodine is quenched.
-
The product is then isolated by extraction and purified, for example, by recrystallization or column chromatography.
Reactivity
The reactivity of this compound is governed by the interplay of its functional groups.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of the fluorine atoms under specific conditions.
-
Cross-Coupling Reactions: The carbon-iodine bond is a key reactive site for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 3-position.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl2/HCl, H2/Pd-C). This transformation opens up further synthetic possibilities for introducing new functionalities.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.
Role in Drug Discovery
The structural motifs present in this molecule are of interest in drug design. The fluorine atoms can enhance metabolic stability and binding affinity, while the substituted phenyl ring is a common scaffold in many biologically active compounds. Its utility as an intermediate allows for the synthesis of a diverse library of compounds for screening in drug discovery programs. The process of drug design and discovery is a multi-stage endeavor, starting from target identification to preclinical and clinical development, where versatile building blocks like this are crucial.[3][4][5]
Utility in Suzuki-Miyaura Cross-Coupling Reactions
The presence of the iodine atom makes this compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.
Experimental Workflow: Suzuki-Miyaura Coupling
Below is a DOT script visualizing a typical experimental workflow for a Suzuki-Miyaura coupling reaction involving an aryl iodide.
Spectroscopic Data
While specific, publicly available, high-resolution spectra for this compound are not readily found in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Expected 1H NMR Spectral Features:
The 1H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the deshielding effects of the nitro group and the halogens.
Expected 13C NMR Spectral Features:
The 13C NMR spectrum would display six distinct signals for the aromatic carbons. The carbons bearing the fluorine atoms will exhibit C-F coupling, and the chemical shifts will be significantly affected by the attached substituents.
Expected 19F NMR Spectral Features:
The 19F NMR spectrum is a powerful tool for characterizing this compound and would show two distinct signals for the two non-equivalent fluorine atoms.
Mass Spectrometry:
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (284.99 g/mol ). The isotopic pattern of iodine would be observable.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and storage requirements. In general, for halogenated nitroaromatic compounds, skin and eye contact should be avoided, and work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique combination of functional groups provides multiple reaction sites, enabling the synthesis of a wide array of complex molecules. This makes it a compound of significant interest for researchers in medicinal chemistry and materials science, offering opportunities for the development of novel compounds with desired properties. Further exploration of its reactivity and applications is likely to yield new and innovative synthetic methodologies and molecular entities.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design and Discovery: Translational Biomedical Science Varies Among Countries - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Characterization of 1,5-Difluoro-3-iodo-2-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the compound 1,5-Difluoro-3-iodo-2-nitrobenzene (CAS No. 771-05-1). Due to the current lack of publicly available experimental data, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's structure and known spectroscopic principles. Furthermore, detailed experimental protocols for acquiring this data are provided to guide researchers in their analytical workflows.
Compound Overview
Compound Name: this compound
Molecular Formula: C₆H₂F₂INO₂[1][2]
Molecular Weight: 284.99 g/mol [1][2]
Chemical Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.5 - 7.8 | ddd | J(H,F) ≈ 8-10, J(H,F) ≈ 2-3, J(H,H) ≈ 2-3 | H-6 |
| ~ 7.2 - 7.4 | ddd | J(H,F) ≈ 8-10, J(H,F) ≈ 2-3, J(H,H) ≈ 2-3 | H-4 |
Note: The aromatic protons will exhibit complex splitting patterns due to coupling with both fluorine atoms and the other proton.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 (d, J(C,F) ≈ 250 Hz) | C-1 |
| ~ 158 - 163 (d, J(C,F) ≈ 250 Hz) | C-5 |
| ~ 145 - 150 | C-2 |
| ~ 125 - 130 (dd, J(C,F) ≈ 5-10 Hz) | C-6 |
| ~ 120 - 125 (dd, J(C,F) ≈ 5-10 Hz) | C-4 |
| ~ 90 - 95 | C-3 |
Note: Carbons directly attached to fluorine will show large one-bond coupling constants (¹JCF). Carbons further away will show smaller coupling constants.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -100 to -110 | m | - | F-1, F-5 |
Note: The two fluorine atoms are chemically inequivalent and will likely show complex coupling to each other and to the aromatic protons.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak | Aromatic C-H stretch |
| 1520 - 1560 | Strong | Asymmetric NO₂ stretch |
| 1340 - 1380 | Strong | Symmetric NO₂ stretch |
| 1200 - 1300 | Strong | C-F stretch |
| 800 - 900 | Medium-Strong | C-H out-of-plane bend |
| 600 - 700 | Medium | C-I stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 285 | High | [M]⁺ (Molecular ion) |
| 239 | Medium | [M - NO₂]⁺ |
| 158 | Medium | [M - I]⁺ |
| 112 | Medium | [M - I - NO₂]⁺ |
| 127 | High | [I]⁺ |
Note: The presence of iodine will result in a characteristic isotopic pattern for iodine-containing fragments.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic and spectrometric data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the sample.
-
Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra should be acquired on a 500 MHz (or higher) spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
¹⁹F NMR: Acquire the spectrum with a spectral width appropriate for fluorinated aromatic compounds (e.g., -80 to -140 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the ¹H and ¹³C spectra to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) if coupled to a GC-MS system. For direct insertion, a small amount of the solution is applied to the probe tip, and the solvent is allowed to evaporate.
-
-
Instrument Setup and Data Acquisition:
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
Use a standard electron energy of 70 eV.
-
The ion source temperature should be set to an appropriate value (e.g., 200-250 °C) to ensure volatilization without thermal decomposition.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
-
Data Processing:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and assign the major fragment ions.
-
Compare the observed isotopic patterns with theoretical patterns, especially for iodine-containing fragments.
-
Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic and spectrometric analysis of this compound.
References
An In-depth Technical Guide to the Functional Groups in 1,5-Difluoro-3-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the functional groups present in the aromatic compound 1,5-Difluoro-3-iodo-2-nitrobenzene. This molecule is of interest to researchers in organic synthesis and medicinal chemistry as a versatile building block for the creation of more complex molecules, potentially for the development of novel pharmaceuticals and specialized materials.[1]
Molecular Structure and Functional Group Identification
This compound possesses a benzene ring substituted with four distinct functional groups: two fluorine atoms, an iodine atom, and a nitro group. The IUPAC name for this compound is this compound, and its molecular formula is C₆H₂F₂INO₂.[1] The specific arrangement of these substituents on the aromatic ring dictates the molecule's reactivity and physical properties.
The primary functional groups are:
-
Fluorine Atoms: Two fluorine atoms are attached to the benzene ring at positions 1 and 5. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This can influence the reactivity of the ring towards electrophilic and nucleophilic substitution reactions.
-
Iodine Atom: An iodine atom is located at position 3 of the benzene ring. Halogens like iodine also have an electron-withdrawing inductive effect (-I). However, due to its larger size and polarizability, iodine can also exhibit a weak electron-donating resonance effect (+R). The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodine a good leaving group in nucleophilic aromatic substitution and a key reactive site for cross-coupling reactions.
-
Nitro Group (-NO₂): A nitro group is attached at position 2. This group is a very strong electron-withdrawing group, both through induction (-I) and resonance (-R). The presence of the nitro group significantly deactivates the benzene ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it.
-
Aromatic Ring (Benzene): The core of the molecule is a stable benzene ring, which provides the framework for the substituents and is involved in aromatic substitution reactions.
Below is a diagram illustrating the logical relationship and the directing effects of the functional groups on the benzene ring.
Caption: Logical diagram of functional group effects.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₆H₂F₂INO₂ |
| Molecular Weight | 284.99 g/mol |
| Density | 2.162 g/cm³ |
| Boiling Point | 279.1 °C at 760 mmHg |
| Flash Point | 122.6 °C |
Note: Data sourced from publicly available chemical databases.
Expected Spectroscopic Characteristics
Based on the functional groups present, the following spectroscopic characteristics can be anticipated:
-
¹H NMR: The spectrum would show two signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring. The chemical shifts would be downfield due to the electron-withdrawing nature of the substituents. The coupling patterns would be complex due to coupling with each other and with the fluorine atoms.
-
¹³C NMR: The spectrum would display six distinct signals for the carbon atoms of the benzene ring. The carbon atoms attached to the electronegative substituents (F, I, NO₂) would show characteristic chemical shifts.
-
¹⁹F NMR: Two signals corresponding to the two fluorine atoms would be expected, unless they are chemically equivalent, in which case a single signal would be observed.
-
IR Spectroscopy: The spectrum would exhibit characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively), C-F stretching vibrations (around 1250-1000 cm⁻¹), and C-I stretching vibrations (typically below 600 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would be distinct. Fragmentation patterns would likely involve the loss of the nitro group and halogen atoms.
Experimental Protocols: A Representative Synthesis
Reaction: Nitration of 1,5-difluoro-3-iodobenzene.
Materials:
-
1,5-difluoro-3-iodobenzene
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Deionized water
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining a low temperature. This creates the nitrating mixture.
-
Dissolve 1,5-difluoro-3-iodobenzene in a minimal amount of concentrated sulfuric acid.
-
Slowly add the solution of the starting material to the nitrating mixture dropwise, ensuring the temperature of the reaction mixture does not exceed a predetermined limit (typically 0-10 °C).
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period to ensure completion.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the product into an organic solvent.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and again with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
The workflow for this proposed synthesis is visualized below.
Caption: A plausible synthetic workflow diagram.
Conclusion
This compound is a polysubstituted aromatic compound with a unique combination of functional groups that confer specific reactivity. The interplay of the electron-withdrawing nitro and halogen groups makes this molecule a valuable intermediate for the synthesis of complex organic structures. While detailed experimental data is sparse, an understanding of the individual functional groups allows for the prediction of its chemical behavior and the design of synthetic strategies. Further research to fully characterize this compound would be beneficial for its application in drug discovery and materials science.
References
Navigating the Research Applications of Halogenated Nitrobenzenes: A Technical Guide
Disclaimer: Due to the limited availability of published research data for 1,5-Difluoro-3-iodo-2-nitrobenzene, this technical guide utilizes the closely related and well-documented compound, 2,4-Difluoro-1-iodo-5-nitrobenzene , as a representative model. The experimental data, protocols, and applications detailed herein are specific to 2,4-Difluoro-1-iodo-5-nitrobenzene and are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this class of molecules.
Introduction
Halogenated nitrobenzenes are a critical class of building blocks in modern organic synthesis and medicinal chemistry. Their unique electronic properties and multiple reactive sites allow for the construction of complex molecular architectures. 2,4-Difluoro-1-iodo-5-nitrobenzene, a trifunctionalized benzene ring, serves as a versatile scaffold for the synthesis of a wide array of chemical entities, particularly in the realm of drug discovery. The presence of two fluorine atoms, an iodine atom, and a nitro group provides orthogonal reactivity, enabling selective chemical transformations. This guide explores the research applications of this compound, with a focus on its role in the synthesis of kinase inhibitors.
Physicochemical Properties and Reactivity
The strategic placement of electron-withdrawing fluorine and nitro groups, along with the synthetically versatile iodine atom, dictates the reactivity of 2,4-Difluoro-1-iodo-5-nitrobenzene.
Table 1: Physicochemical Data of 2,4-Difluoro-1-iodo-5-nitrobenzene
| Property | Value |
| Molecular Formula | C₆H₂F₂INO₂ |
| Molecular Weight | 284.99 g/mol |
| Appearance | Yellow to pale brown crystalline solid |
| Melting Point | 78-82 °C |
| Boiling Point | 279.1 °C at 760 mmHg |
| Density | 2.162 g/cm³ |
The key reactive sites of 2,4-Difluoro-1-iodo-5-nitrobenzene are:
-
The Carbon-Iodine Bond: This is the most reactive site for cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of various aryl, heteroaryl, alkynyl, and amino moieties.
-
The Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized. This transformation is fundamental in many synthetic pathways.
-
The Aromatic Ring: The fluorine atoms activate the ring towards nucleophilic aromatic substitution (SNA_r), although this typically requires harsh conditions.
Applications in the Synthesis of Kinase Inhibitors
A significant application of 2,4-Difluoro-1-iodo-5-nitrobenzene is in the synthesis of small molecule kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
General Synthetic Strategy
A common synthetic route towards kinase inhibitors utilizing 2,4-Difluoro-1-iodo-5-nitrobenzene involves a sequence of cross-coupling and reduction/amination reactions.
Example: Synthesis of a Hypothetical Kinase Inhibitor Core
This section details a representative experimental protocol for the synthesis of a biaryl amine, a common core structure in many kinase inhibitors, starting from 2,4-Difluoro-1-iodo-5-nitrobenzene.
Step 1: Suzuki-Miyaura Coupling
This reaction couples an aryl group at the iodine position.
Table 2: Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Value |
| Starting Material | 2,4-Difluoro-1-iodo-5-nitrobenzene (1.0 eq) |
| Coupling Partner | 4-Methoxyphenylboronic acid (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (0.05 eq) |
| Base | Na₂CO₃ (2.0 eq) |
| Solvent | Toluene/Ethanol/Water (4:1:1) |
| Temperature | 100 °C |
| Reaction Time | 12 h |
| Yield | 85% |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask, add 2,4-Difluoro-1-iodo-5-nitrobenzene (2.85 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and sodium carbonate (2.12 g, 20 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (577 mg, 0.5 mmol) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Wash the organic layer with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired biaryl product.
Step 2: Reduction of the Nitro Group
The nitro group of the biaryl intermediate is reduced to an amine.
Table 3: Nitro Group Reduction Reaction Parameters
| Parameter | Value |
| Starting Material | Biaryl Intermediate (from Step 1) (1.0 eq) |
| Reducing Agent | Iron powder (5.0 eq) |
| Acid | Acetic acid |
| Solvent | Ethanol/Water (4:1) |
| Temperature | 80 °C |
| Reaction Time | 4 h |
| Yield | 92% |
Experimental Protocol: Nitro Group Reduction
-
In a round-bottom flask, suspend the biaryl intermediate (2.65 g, 10 mmol) and iron powder (2.80 g, 50 mmol) in a mixture of ethanol (40 mL) and water (10 mL).
-
Add glacial acetic acid (2 mL) to the suspension.
-
Heat the mixture to 80 °C and stir vigorously for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the aniline derivative.
Signaling Pathway Context: Kinase Inhibition
The synthesized aniline derivatives can be further elaborated into potent kinase inhibitors. These inhibitors often target specific signaling pathways that are hyperactive in cancer cells, such as the PI3K/AKT/mTOR pathway.
Conclusion
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1,5-Difluoro-3-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for 1,5-Difluoro-3-iodo-2-nitrobenzene, a key intermediate in various synthetic pathways. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the SDSs of structurally similar halogenated nitrobenzenes to provide a robust framework for its safe utilization in a laboratory setting. Researchers must exercise caution and apply the principles of chemical safety rigorously when handling this compound.
Hazard Identification and Classification
This compound is not extensively characterized in terms of its toxicology and hazards. However, based on the known profiles of related compounds such as nitrobenzene, iodinated aromatics, and fluorinated nitrobenzenes, it is prudent to assume it possesses a significant hazard profile. The following GHS classification is inferred from these related compounds.
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity - Repeated Exposure | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Note: This classification is based on data from analogous compounds and should be treated as a precautionary guideline.
Physical and Chemical Properties
Limited specific data is available for this compound. The following table summarizes the known physical and chemical properties.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₂F₂INO₂ |
| Molar Mass | 284.99 g/mol |
| Density | 2.162 g/cm³[1] |
| Boiling Point | 279.1°C at 760 mmHg[1] |
| Flash Point | 122.6°C[1] |
| Storage Condition | Keep in dark place, Sealed in dry, Room Temperature[1] |
Exposure Controls and Personal Protection
Given the inferred high toxicity, stringent exposure controls are mandatory.
Engineering Controls:
-
Work should be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Ensure a safety shower and eyewash station are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are essential. Regularly inspect gloves for any signs of degradation.
-
Respiratory Protection: For operations with a potential for generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Handling and Storage
Safe Handling Procedures:
-
Avoid all direct contact with the substance.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
-
Keep away from heat, sparks, and open flames.
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep in a dark place to prevent light-induced degradation.
-
Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.
First-Aid Measures
In case of exposure, immediate medical attention is critical.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
Extinguishing Media:
-
Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.
Specific Hazards:
-
Combustible material.
-
Heating may cause the release of toxic and corrosive fumes, including nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen iodide (HI).
Protective Equipment for Firefighters:
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
Personal Precautions:
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment (see Section 3).
-
Avoid breathing vapors, mist, or gas.
-
Ensure adequate ventilation.
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains.
Methods for Cleaning Up:
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
For large spills, dike the area and collect the material for disposal.
Experimental Protocol: General Safe Handling in a Research Setting
The following is a generalized protocol for handling this compound in a research laboratory. This should be adapted to the specific requirements of the experiment.
1. Pre-Experiment Preparation:
- Review the Safety Data Sheets of all chemicals to be used in the experiment.
- Ensure the chemical fume hood is functioning correctly.
- Assemble all necessary PPE and ensure it is in good condition.
- Prepare a quench solution and waste containers in the fume hood.
2. Handling the Compound:
- Conduct all manipulations of the solid or its solutions within the fume hood.
- Use a spatula for transferring the solid and avoid creating dust.
- When making solutions, add the solid to the solvent slowly.
- Keep the container tightly closed when not in use.
3. Post-Experiment:
- Quench any unreacted material appropriately.
- Dispose of all waste in designated, labeled containers.
- Decontaminate all glassware and work surfaces.
- Remove and dispose of PPE in the designated waste stream.
- Wash hands thoroughly.
Logical Workflow for Safe Chemical Handling
Caption: Logical workflow for ensuring safety in chemical experimentation.
This in-depth guide provides a framework for the safe handling and use of this compound. By adhering to these guidelines and maintaining a strong safety culture, researchers can minimize risks and ensure a safe laboratory environment.
References
Technical Guide: Solubility and Stability of 1,5-Difluoro-3-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Difluoro-3-iodo-2-nitrobenzene is a halogenated nitroaromatic compound with potential applications in organic synthesis and drug discovery. Its unique substitution pattern, featuring two fluorine atoms, an iodine atom, and a nitro group on a benzene ring, makes it a valuable intermediate for the synthesis of more complex molecules. The fluorine atoms can enhance metabolic stability and bioavailability, properties that are highly sought after in pharmaceutical development.[1][2][3][4] The iodine atom provides a reactive site for cross-coupling reactions, while the nitro group can be a precursor to an amino group or influence the molecule's electronic properties.[5]
This technical guide provides a comprehensive overview of the known physicochemical properties, and outlines detailed experimental protocols for determining the solubility and stability of this compound. While specific experimental data for this compound is not widely available in the public domain, this guide presents standardized methodologies based on established principles for analogous compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for designing experimental procedures and for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₆H₂F₂INO₂ | [5][6] |
| Molecular Weight | 284.99 g/mol | [5][6] |
| Density | 2.162 g/cm³ | [6] |
| Boiling Point | 279.1 °C at 760 mmHg | [6] |
| Flash Point | 122.6 °C | [6] |
| Storage Condition | Room Temperature, Sealed in Dry, Keep in Dark Place | [6] |
Solubility Profile
Predicted Solubility
Based on its structure—a non-polar aromatic ring with polar nitro and halogen substituents—this compound is expected to be poorly soluble in water and more soluble in common organic solvents. The XLogP3 value, a computed measure of lipophilicity, is 2.6, suggesting a preference for lipid-like environments over aqueous ones.[5]
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a solid compound in various solvents is the isothermal equilibrium method.
Objective: To determine the concentration of a saturated solution of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
A range of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial.
-
Place the vials in a thermostatically controlled shaker set to a standard temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
After equilibration, allow the samples to stand undisturbed for a few hours to allow the excess solid to settle.
-
Centrifuge the samples to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.
-
Calculate the original solubility in the solvent, expressing the result in units such as g/L or mol/L.
Data Presentation: The results should be presented in a clear, tabular format as shown below.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Water | 25 | Experimental Value | Experimental Value |
| Methanol | 25 | Experimental Value | Experimental Value |
| Ethanol | 25 | Experimental Value | Experimental Value |
| Acetone | 25 | Experimental Value | Experimental Value |
| Dichloromethane | 25 | Experimental Value | Experimental Value |
| Ethyl Acetate | 25 | Experimental Value | Experimental Value |
Stability Profile
Assessing the stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. The stability of halogenated nitroaromatics can be influenced by factors such as temperature, light, and humidity.
Predicted Stability
The presence of the nitro group, an electron-withdrawing group, can make the aromatic ring susceptible to nucleophilic attack. The carbon-iodine bond is the weakest of the carbon-halogen bonds and may be prone to cleavage under certain conditions. Photodegradation is also a potential concern for nitroaromatic compounds.
Experimental Protocol for Stability Assessment
For a compound intended for use in drug development, stability testing should follow the International Council for Harmonisation (ICH) guidelines. A forced degradation study is a common approach to identify potential degradation products and pathways.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (for acidic hydrolysis)
-
Sodium hydroxide (for basic hydrolysis)
-
Hydrogen peroxide (for oxidative degradation)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber with a controlled light source
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Forced Degradation Conditions:
-
Acidic Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) and heat (e.g., 60 °C).
-
Basic Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 M) at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C) in a stability chamber.
-
Photostability: Expose the solid compound and a solution to a light source as per ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours for forced degradation; longer for long-term stability).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Data Evaluation:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS.
-
Determine the degradation rate under each condition.
-
Data Presentation: The results of the stability study should be summarized in a table.
| Stress Condition | Duration | Assay of Parent Compound (%) | Degradation Products (if any) |
| 0.1 M HCl, 60 °C | 24 h | Experimental Value | Identify and quantify |
| 0.1 M NaOH, RT | 24 h | Experimental Value | Identify and quantify |
| 3% H₂O₂, RT | 24 h | Experimental Value | Identify and quantify |
| Thermal (Solid), 80 °C | 7 days | Experimental Value | Identify and quantify |
| Photostability (Solid) | ICH Q1B | Experimental Value | Identify and quantify |
Diagrams
Logical Workflow for Synthesis
The synthesis of this compound can be approached through a logical sequence of reactions. The following diagram illustrates a general workflow.
Caption: General synthetic workflow for this compound.
Potential Metabolic Pathway
Nitroaromatic compounds can undergo metabolic activation, often through the reduction of the nitro group. This can lead to the formation of reactive intermediates that may interact with biological macromolecules. The following diagram outlines a potential metabolic pathway.[7][8]
Caption: Potential reductive metabolic pathway of this compound.
Conclusion
This compound is a promising building block for the synthesis of novel compounds, particularly in the pharmaceutical industry. While specific quantitative data on its solubility and stability are limited, this guide provides robust, standardized protocols for their determination. The predicted low aqueous solubility and potential for degradation under certain conditions highlight the importance of empirical testing for any specific application. The provided workflows for synthesis and potential metabolism offer a logical framework for researchers working with this and related compounds. Further studies are warranted to fully characterize this compound and unlock its full potential in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 1,5-Difluoro-2-iodo-3-nitrobenzene [smolecule.com]
- 6. This compound [chembk.com]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]
- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Polyfunctionalized Nitrobenzenes: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of polyfunctionalized nitrobenzenes, covering their synthesis, spectroscopic characterization, and diverse applications in drug development and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and utilization of these versatile chemical entities.
Synthesis of Polyfunctionalized Nitrobenzenes
The introduction of multiple functional groups onto a nitrobenzene core is a fundamental aspect of synthetic organic chemistry, enabling the fine-tuning of the molecule's electronic, steric, and pharmacokinetic properties. The primary method for the synthesis of nitroaromatics is electrophilic aromatic substitution, specifically nitration.[1] The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the benzene ring.
Experimental Protocols
Detailed methodologies for the synthesis of key polyfunctionalized nitrobenzenes are provided below.
1.1.1. Preparation of m-Dinitrobenzene
This procedure outlines the dinitration of nitrobenzene. The nitro group is a deactivating and meta-directing group, leading to the formation of the meta-substituted product.
-
Reagents:
-
Nitrobenzene (15 g, 12.5 mL)
-
Concentrated Sulfuric Acid (37.5 g, 21 mL)
-
Fuming Nitric Acid (22.5 g, 15 mL)
-
Porcelain pieces (for smooth boiling)
-
-
Procedure:
-
In a 250 mL round-bottomed flask, carefully add the concentrated sulfuric acid and fuming nitric acid, followed by a few pieces of porcelain.
-
Attach a reflux condenser to the flask.
-
Slowly add nitrobenzene in portions of approximately 3 mL. After each addition, shake the flask to ensure thorough mixing.
-
Once all the nitrobenzene has been added, heat the mixture under reflux for 30 minutes.
-
After cooling, pour the reaction mixture into a large volume of cold water.
-
The crude m-dinitrobenzene will precipitate as a solid. Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure m-dinitrobenzene.
-
-
Expected Yield: 73.24%
1.1.2. Preparation of o- and p-Nitrophenol
The nitration of phenol yields a mixture of ortho and para isomers due to the ortho, para-directing nature of the hydroxyl group.
-
Reagents:
-
Phenol (8.0 g)
-
Concentrated Nitric Acid (10 mL)
-
Water (35 mL)
-
-
Procedure:
-
In a 250 mL round-bottomed flask, slowly add the concentrated nitric acid to the water.
-
Prepare an ice bath to cool the reaction flask.
-
Add the phenol in small portions (1 mL at a time) to the nitric acid solution, maintaining the temperature between 45-50°C by cooling with the ice bath as needed. Swirl the flask to ensure good mixing.
-
After the addition is complete, let the reaction mixture stand for 10 minutes.
-
The o- and p-nitrophenols can be separated by steam distillation. The o-nitrophenol is volatile with steam, while the p-nitrophenol is not.
-
1.1.3. Preparation of p-Nitroaniline
This is a multi-step synthesis starting from aniline. The amino group is first protected by acetylation to prevent its oxidation during nitration and to control the regioselectivity.
-
Step 1: Acetylation of Aniline to Acetanilide
-
React aniline with acetic anhydride.
-
-
Step 2: Nitration of Acetanilide
-
Dissolve acetanilide in glacial acetic acid and cool in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature low.
-
Pour the reaction mixture onto ice to precipitate p-nitroacetanilide.
-
-
Step 3: Hydrolysis of p-Nitroacetanilide
-
Heat the p-nitroacetanilide with aqueous sulfuric acid under reflux.
-
Pour the hot solution into cold water and neutralize with a base (e.g., NaOH solution) to precipitate p-nitroaniline.
-
Collect the yellow crystalline product by filtration and wash with water.
-
Spectroscopic Data of Polyfunctionalized Nitrobenzenes
The characterization of polyfunctionalized nitrobenzenes relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The chemical shifts in NMR and the vibrational frequencies in IR are highly sensitive to the nature and position of the substituents on the aromatic ring.
¹H and ¹³C NMR Spectroscopy
The following tables summarize the ¹H and ¹³C NMR chemical shift data for a selection of polyfunctionalized nitrobenzenes. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H and ¹³C NMR Data for Dinitrotoluene Isomers
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2,3-Dinitrotoluene | - | - | - | [2] |
| 2,4-Dinitrotoluene | - | - | - | [3] |
| 2,5-Dinitrotoluene | - | - | - | [4] |
| 2,6-Dinitrotoluene | CDCl₃ | 8.05 (d, 2H), 7.63 (t, 1H), 2.58 (s, 3H) | 151.68, 127.59, 127.22, 14.78 | [5] |
| 3,4-Dinitrotoluene | CDCl₃ | 8.60 (s, 1H), 8.23 (d, 1H), 7.82 (d, 1H), 2.70 (s, 3H) | 148.9, 145.2, 133.5, 131.6, 125.9, 119.8, 20.6 | [6] |
| 3,5-Dinitrotoluene | - | - | - | [7] |
Table 2: ¹H and ¹³C NMR Data for Dinitroanisole Isomers
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2,4-Dinitroanisole | CDCl₃ | 8.77 (d, 1H), 8.46 (dd, 1H), 7.23 (d, 1H), 4.10 (s, 3H) | 157.3, 140.2, 138.9, 129.1, 121.9, 113.6, 57.5 | [8] |
| 2,6-Dinitroanisole | - | - | - | [9] |
| 3,5-Dinitroanisole | - | - | - |
Infrared (IR) Spectroscopy
The nitro group gives rise to two characteristic strong absorption bands in the IR spectrum, corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds. The positions of these bands are influenced by the electronic effects of other substituents on the aromatic ring.
Table 3: IR Absorption Frequencies for Selected Polyfunctionalized Nitrobenzenes
| Compound | Asymmetric NO₂ Stretch (cm⁻¹) | Symmetric NO₂ Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |
| 2,4-Dinitroanisole | 1520 | 1344 | 3098 (C-H aromatic), 1600 (C=C aromatic), 1278 (C-O) | [8] |
| 2,4-Dinitrotoluene | ~1530 | ~1350 | - | [10] |
| 2,6-Dinitrotoluene | ~1530 | ~1350 | - | [11] |
| 3,4-Dinitrotoluene | ~1530 | ~1350 | - | [6] |
Biological Applications and Signaling Pathways
Polyfunctionalized nitrobenzenes are prevalent in medicinal chemistry, with many approved drugs containing a nitroaromatic core. Their biological activity is often linked to the bioreductive activation of the nitro group, which can lead to the generation of reactive nitrogen species that are toxic to pathogenic organisms or cancer cells.
Inhibition of Akt/mTOR and ERK Signaling Pathways
Certain nitro-substituted benzylic organochalcogenides have demonstrated potent anticancer activity. For instance, a 4-nitro-substituted benzylic diselenide has been shown to induce cell death in triple-negative breast cancer cells through the concerted inhibition of the Akt/mTOR and ERK signaling pathways. This compound induces the production of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction, which in turn suppresses these key pro-survival signaling cascades.
Caption: Inhibition of Akt/mTOR and ERK pathways by a nitro-substituted compound.
Mechanism of Action of Nitazoxanide
Nitazoxanide is a broad-spectrum antimicrobial agent with a nitrothiazole-bearing scaffold. Its mechanism of action is multifaceted. In anaerobic parasites, its active metabolite, tizoxanide, inhibits the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system, which is crucial for anaerobic energy metabolism.[2] Nitazoxanide also modulates host signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), leading to the induction of autophagy.[5][12]
Caption: Dual mechanism of action of Nitazoxanide in parasites and host cells.
Bioreductive Activation of Nitroaromatic Drugs
A common theme in the biological activity of nitroaromatic compounds is their activation via enzymatic reduction of the nitro group. This process can occur through one- or two-electron transfer mechanisms, leading to the formation of highly reactive intermediates such as nitroso and hydroxylamine derivatives, as well as nitro anion radicals. These reactive species can then interact with cellular macromolecules like DNA and proteins, leading to cytotoxicity.
Caption: General workflow for the bioreductive activation of nitroaromatic drugs.
Applications in Materials Science
The strong electron-withdrawing nature of the nitro group imparts unique electronic and photophysical properties to aromatic systems, making polyfunctionalized nitrobenzenes valuable building blocks in materials science.
Metal-Organic Frameworks (MOFs)
Nitro-functionalized organic linkers are used in the synthesis of MOFs. The nitro groups can enhance the gas sorption properties of the MOF, for example, by increasing the affinity for CO₂ through dipole-quadrupole interactions. They can also serve as reactive handles for post-synthetic modification of the MOF. A prominent example is UiO-66-NO₂, which is synthesized from 2-nitroterephthalic acid and a zirconium-based secondary building unit.
Organic Electronics
Nitroaromatic compounds are being explored as n-type organic semiconductors for use in organic field-effect transistors (OFETs). The electron-withdrawing nitro groups lower the LUMO energy level of the molecule, facilitating electron injection and transport. The tunability of the electronic properties through the number and position of the nitro groups makes them attractive for the design of new organic electronic materials.[10][13]
Conductive Polymers
Polyfunctionalized nitrobenzenes, particularly nitroanilines, serve as monomers for the synthesis of functionalized conductive polymers. For instance, poly(aniline-co-p-nitroaniline) can be prepared by the oxidative polymerization of a mixture of aniline and p-nitroaniline.[7] The presence of the nitro group modifies the electronic properties and processability of the resulting polymer.
Liquid Crystals
The introduction of a polar nitro group into calamitic (rod-shaped) molecules can significantly influence their liquid crystalline properties. The strong dipole moment of the nitro group can lead to the formation of specific mesophases, such as nematic and smectic phases. The thermal stability and phase behavior of these liquid crystals can be tuned by the position and number of nitro substituents.[14]
Nonlinear Optical (NLO) Materials
The combination of electron-donating and electron-withdrawing groups on an aromatic ring can lead to large molecular hyperpolarizabilities, a key property for second-order NLO materials. Polyfunctionalized nitrobenzenes, such as nitroanilines, are classic examples of "push-pull" systems that exhibit significant NLO activity. These materials have potential applications in optical communications and data storage.
References
- 1. 2,3-Dinitrotoluene | C7H6N2O4 | CID 11761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. 2,5-Dinitrotoluene | C7H6N2O4 | CID 12075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dinitrotoluene | C7H6N2O4 | CID 11813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3,5-Dinitrotoluene | C7H6N2O4 | CID 12067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzene, 1-methyl-2,4-dinitro- [webbook.nist.gov]
- 10. usgs.gov [usgs.gov]
- 11. rsc.org [rsc.org]
- 12. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 13. rsc.org [rsc.org]
- 14. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling of 1,5-Difluoro-3-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Sonogashira coupling of 1,5-difluoro-3-iodo-2-nitrobenzene with various terminal alkynes. The Sonogashira coupling is a robust and versatile cross-coupling reaction for the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne.[1][2][3] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.[3] The subject molecule, this compound, is an electron-deficient aryl iodide, which generally exhibit high reactivity in Sonogashira couplings.[4]
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base in an appropriate solvent.
General reaction scheme for the Sonogashira coupling of this compound.
Data Presentation: Typical Reaction Conditions and Expected Yields
The following table summarizes common conditions for the Sonogashira coupling of electron-deficient aryl iodides, which can be applied to this compound. Yields are estimates based on reactions with similar substrates.
| Entry | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(PPh₃)₄ (2-5) | CuI (5-10) | - | Et₃N or DIPEA | THF or DMF | 25-60 | 2-12 | 85-95 |
| 2 | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | PPh₃ (4-10) | Et₃N | Toluene | 50-80 | 4-16 | 80-90 |
| 3 | Pd(OAc)₂ (2) | - | XPhos (4) | K₂CO₃ or Cs₂CO₃ | Dioxane or MeCN | 80-100 | 12-24 | 75-85 (Copper-Free) |
| 4 | Pd₂(dba)₃ (1-2) | CuI (2-4) | AsPh₃ (4-8) | Pyrrolidine | DMSO | 40-60 | 1-6 | 88-98 |
Experimental Protocols
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol describes a standard method for the Sonogashira coupling of this compound with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)[3]
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and CuI (0.05-0.10 equiv).
-
Add the anhydrous solvent and the base (2-3 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
The reaction mixture is then stirred at the desired temperature (typically ranging from room temperature to 80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the presence of copper may lead to undesired side reactions, such as alkyne homocoupling.[4][5][6]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃)
-
Anhydrous solvent (e.g., dioxane, acetonitrile, or water)[7]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an amine base)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and the phosphine ligand (0.02-0.10 equiv).
-
Add the anhydrous solvent and the base (2-3 equiv).
-
Stir the mixture at room temperature for 15-20 minutes to allow for pre-catalyst formation.
-
Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (often higher than copper-catalyzed reactions, typically 80-120 °C) and monitor its progress.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.
Caption: General workflow for Sonogashira coupling.
Catalytic Cycles
The following diagram illustrates the interconnected catalytic cycles for a standard Sonogashira coupling reaction.
Caption: Palladium and Copper catalytic cycles in Sonogashira coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of 1,5-Difluoro-3-iodo-2-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance, allowing for the synthesis of arylamines that are prevalent in many bioactive molecules.[1][2] This application note provides a detailed protocol for the Buchwald-Hartwig amination of 1,5-Difluoro-3-iodo-2-nitrobenzene, a highly functionalized and electron-deficient aryl halide. The presence of two fluorine atoms and a nitro group makes this substrate particularly interesting for the synthesis of novel pharmaceutical intermediates.
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[3][4] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially with challenging substrates.[2][3]
Data Presentation: General Conditions for Buchwald-Hartwig Amination
The following tables summarize common conditions employed in Buchwald-Hartwig amination reactions of aryl halides, particularly those with electron-withdrawing or sterically hindering groups, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Commonly Used Palladium Catalysts and Precatalysts
| Catalyst/Precatalyst | Common Name | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | Palladium(II) acetate | 1 - 10 | Often used with a phosphine ligand.[5][6] |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 1 - 5 | A common Pd(0) source.[7][8] |
| [Pd(IPr*)(cinnamyl)Cl] | 0.5 - 2 | An efficient pre-catalyst for amination.[2] |
Table 2: Common Ligands for Buchwald-Hartwig Amination
| Ligand | Full Name | Key Features |
| X-Phos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky, electron-rich ligand effective for a wide range of substrates.[5][6][7] |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | A chelating phosphine ligand, improves yields for primary amines.[3][4] |
| XantPhos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Wide bite angle, good for electron-rich and -poor substrates.[8][9] |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | Effective for aryl iodides and triflates.[4] |
Table 3: Common Bases and Solvents
| Base | Solvent | Typical Reaction Temperature (°C) | Notes |
| NaOt-Bu | Toluene, Dioxane, THF | 25 - 110 | Strong, non-nucleophilic base, widely used.[3][7][8] |
| KOt-Bu | Toluene, Dioxane | 80 - 150 | Similar to NaOt-Bu, can be more effective in some cases.[5][7] |
| Cs₂CO₃ | Toluene, Dioxane | 80 - 110 | A milder base, useful for base-sensitive substrates.[3][7][8] |
| DBU | Toluene, Acetonitrile | 100 - 140 | A soluble organic base, can be advantageous in flow chemistry.[7][9] |
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., X-Phos or XantPhos)
-
Base (e.g., NaOt-Bu or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% X-Phos).
-
Addition of Reagents: Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., 1.4 equiv NaOt-Bu).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M with respect to the aryl halide) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with stirring in an oil bath at the desired temperature (e.g., 100 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl amine product.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Visualizations
Diagram 1: General Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 1,5-Difluoro-3-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 1,5-Difluoro-3-iodo-2-nitrobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to its multiple reactive sites, which allow for sequential and regioselective functionalization.
Introduction
This compound is a highly activated aromatic compound primed for nucleophilic aromatic substitution. The strong electron-withdrawing effect of the nitro group significantly lowers the electron density of the aromatic ring, facilitating attack by nucleophiles. The presence of two fluorine atoms and one iodine atom offers multiple avenues for substitution, enabling the synthesis of a diverse range of complex molecules. The fluorine atoms, activated by the ortho and para positioning of the nitro group, are excellent leaving groups for SNAr reactions. The iodine atom, while also a potential leaving group, can participate in various cross-coupling reactions, further enhancing the synthetic utility of this substrate.
Derivatives of this compound are explored for their potential biological activity and are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]
Regioselectivity in Nucleophilic Aromatic Substitution
The nitro group in this compound activates the ortho and para positions for nucleophilic attack. Consequently, both fluorine atoms are susceptible to substitution. The fluorine at the 5-position is para to the nitro group, while the fluorine at the 1-position is ortho. Generally, the para position is electronically more activated. However, the steric hindrance from the adjacent bulky iodine and nitro groups at the 1-position may also influence the regioselectivity. The choice of nucleophile, solvent, and reaction temperature can be tuned to favor substitution at one position over the other.
sub [label=<
This compound
F (at C1, ortho to NO2) I (at C3, meta to NO2) F (at C5, para to NO2)
, shape=none];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; nuc [label="Nucleophile (Nu-)"];
path1 [label="Path A\n(para-attack)", fontcolor="#34A853"]; path2 [label="Path B\n(ortho-attack)", fontcolor="#EA4335"];
prod1 [label="5-Nu-1-fluoro-3-iodo-2-nitrobenzene\n(Major Product - Electronically Favored)", fillcolor="#E6F4EA", fontcolor="#202124"]; prod2 [label="1-Nu-5-fluoro-3-iodo-2-nitrobenzene\n(Minor Product - Sterically Hindered)", fillcolor="#FCE8E6", fontcolor="#202124"];
nuc -> sub [style=invis]; sub -> path1 [style=invis]; sub -> path2 [style=invis];
{rank=same; path1; path2}
path1 -> prod1 [color="#34A853"]; path2 -> prod2 [color="#EA4335"];
edge [style=invis]; nuc -> {path1, path2}; } caption { label="Predicted regioselectivity of nucleophilic attack."; fontname="Arial"; fontsize=10; }
Synthesis of this compound
The starting material can be synthesized through a multi-step process, typically involving the nitration of a difluorinated benzene derivative followed by iodination. One possible synthetic route begins with the chlorination of 2,4-difluoronitrobenzene, followed by further transformations. A general procedure for a related synthesis involves the reaction of 2,4-difluoronitrobenzene with iodine in the presence of a strong acid like sulfuric acid, followed by the introduction of chlorine.[2]
Experimental Protocols
The following are generalized protocols for the nucleophilic aromatic substitution reactions of this compound with common classes of nucleophiles. Researchers should optimize these conditions for their specific nucleophile and desired outcome.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of N-substituted amino-derivatives of 1-fluoro-3-iodo-2-nitrobenzene.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine, aniline)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines a general method for the synthesis of thioether derivatives.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, benzyl thiol)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (1.2 eq) in the anhydrous solvent.
-
Cool the suspension to 0 °C and slowly add the thiol (1.1 eq). Stir for 20-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Reaction with Alkoxide Nucleophiles
This protocol provides a general procedure for the synthesis of aryl ether derivatives.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, phenol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), DMF)
-
Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.5 eq) to a suspension of the base (1.2 eq) in the anhydrous solvent at 0 °C.
-
Stir the mixture for 30 minutes to generate the alkoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions for the SNAr of activated difluoronitrobenzene derivatives with various nucleophiles. Note: This data is representative and may need optimization for this compound.
Table 1: Representative Conditions for SNAr with Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine | K₂CO₃ | DMF | 80 | 4-8 | 85-95 |
| Morpholine | Et₃N | DMSO | 100 | 6-12 | 80-90 |
| Aniline | K₂CO₃ | DMF | 120 | 12-24 | 70-85 |
Table 2: Representative Conditions for SNAr with Thiols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | NaH | THF | 25-50 | 2-6 | 90-98 |
| Benzyl thiol | K₂CO₃ | Acetonitrile | 60 | 4-8 | 85-95 |
| Ethanethiol | NaH | DMF | 25 | 1-3 | >90 |
Table 3: Representative Conditions for SNAr with Alkoxides
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Sodium methoxide | - | Methanol | 65 | 3-6 | 85-95 |
| Phenol | K₂CO₃ | DMF | 100 | 8-16 | 75-85 |
| Potassium tert-butoxide | - | THF | 25-60 | 2-5 | 80-90 |
Workflow and Logic Diagrams
References
Application Notes and Protocols: Reduction of 1,5-Difluoro-3-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of the nitro group in polyfunctionalized aromatic compounds is a critical transformation in the synthesis of valuable intermediates for pharmaceuticals and agrochemicals. 1,5-Difluoro-3-iodo-2-nitrobenzene is a versatile building block, and its reduction to 2,6-difluoro-4-iodoaniline opens up avenues for further molecular elaboration, particularly in the development of targeted therapies where the unique substitution pattern can influence biological activity and pharmacokinetic properties.[1] The presence of fluorine atoms can enhance metabolic stability, while the iodine atom serves as a handle for cross-coupling reactions.[1]
This document provides detailed protocols for three common methods for the reduction of the nitro group in this compound, focusing on chemoselectivity to preserve the halogen substituents. The choice of reducing agent is crucial to avoid undesired dehalogenation.
Key Reactants and Products
| Compound | CAS No. | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 771-05-1 | C6H2F2INO2 | 284.99 |
| 2,6-Difluoro-4-iodoaniline | 141743-49-9 | C6H4F2IN | 255.00 |
Product Data: 2,6-Difluoro-4-iodoaniline
| Property | Value |
| Melting Point | 77-79 °C[2][3] |
| Boiling Point | 223.0 °C at 760 mmHg[2][3] |
| Appearance | White to light yellow crystalline powder |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8 °C[2] |
Experimental Protocols
Herein, we present three detailed protocols for the reduction of this compound. These protocols are based on established methods for the reduction of analogous halogenated nitroaromatic compounds. Researchers should optimize these conditions for their specific experimental setup and scale.
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This method is often preferred for its cleanliness and efficiency. Raney® Nickel is chosen over Palladium on carbon to minimize the risk of dehalogenation, particularly the removal of the iodine atom.
Materials:
-
This compound
-
Methanol (reagent grade)
-
Raney® Nickel (50% slurry in water)
-
Hydrogen gas (high purity)
-
Diatomaceous earth (e.g., Celite®)
-
Parr hydrogenator or similar high-pressure reactor
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a suitable Parr reactor vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add Raney® Nickel (5-10 wt% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge the system with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50-100 psi.
-
Heat the reaction mixture to 40-60 °C with vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2,6-Difluoro-4-iodoaniline.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Expected Yield: High (typically >85%)
Protocol 2: Reduction with Iron Powder in Acidic Medium
This classical method is robust and cost-effective, often providing good chemoselectivity for the nitro group reduction in the presence of halogens.
Materials:
-
This compound
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Iron powder (<100 mesh)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethanol (15-25 mL per gram of substrate).
-
Add glacial acetic acid (5-10 eq) to the mixture.
-
With vigorous stirring, add iron powder (3-5 eq) portion-wise. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the initial exothermic reaction subsides, heat the mixture to reflux (around 80-90 °C) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron residues. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the solution by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,6-Difluoro-4-iodoaniline.
-
Purify the product by recrystallization or column chromatography as described in Protocol 1.
Expected Yield: Good to high (typically 75-90%)
Protocol 3: Reduction with Sodium Sulfide
This method is useful when acidic or catalytic hydrogenation conditions are not suitable for other functional groups in the molecule. It is a milder alternative that can offer good selectivity.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of ethanol and water (15-25 mL per gram of substrate).
-
Add sodium sulfide nonahydrate (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (around 80-90 °C) with stirring for 6-12 hours, or until the reaction is complete as monitored by TLC/LC-MS.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to give the crude product.
-
Purify by recrystallization or column chromatography as described in Protocol 1.
Expected Yield: Moderate to good (typically 60-80%)
Summary of Reduction Methods
| Method | Reducing Agent(s) | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Raney® Ni | 40-60 °C, 50-100 psi H₂ | High yield, clean reaction, easy product isolation | Requires specialized high-pressure equipment |
| Metal/Acid Reduction | Fe, Acetic Acid | Reflux in Ethanol/Acetic Acid | Cost-effective, robust, good chemoselectivity | Work-up can be tedious due to iron salts |
| Sulfide Reduction | Na₂S·9H₂O | Reflux in Ethanol/Water | Mild conditions, suitable for sensitive substrates | Can have moderate yields, potential sulfur byproducts |
Experimental Workflow and Logic
Caption: General workflow for the reduction of this compound.
Signaling Pathway of Nitro Group Reduction (Illustrative)
Caption: Stepwise reduction pathway from a nitro group to an amine.
References
Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 1,5-Difluoro-3-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of novel 5,7-difluoroquinazoline derivatives, starting from the versatile building block 1,5-difluoro-3-iodo-2-nitrobenzene. The protocols outlined herein describe a multi-step synthetic route involving palladium-catalyzed cross-coupling reactions, chemoselective reduction of a nitro group, and subsequent cyclization to form the quinazoline core. The resulting fluorinated quinazoline scaffolds are of significant interest in medicinal chemistry, particularly as potential kinase inhibitors.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of fluorine atoms into the quinazoline scaffold can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document details a synthetic strategy to access 5,7-difluoro-substituted quinazolines, which are valuable for structure-activity relationship (SAR) studies in drug discovery programs. The synthetic pathway commences with a Suzuki or Sonogashira coupling to introduce diversity at the 3-position of the benzene ring, followed by reduction of the nitro group and subsequent cyclization to construct the quinazoline heterocycle.
Synthetic Strategy Overview
The overall synthetic scheme is a three-step process:
-
Palladium-Catalyzed Cross-Coupling: Introduction of an aryl, heteroaryl, or alkynyl substituent at the C3 position of this compound via a Suzuki or Sonogashira coupling reaction.
-
Chemoselective Nitro Group Reduction: Reduction of the nitro group to an amine is a crucial step to yield the corresponding aniline derivative. This transformation must be selective to avoid the reduction of other functional groups.
-
Quinazoline Ring Formation: Cyclization of the resulting 2-amino-benzonitrile (or related functionality) with a suitable one-carbon source, such as formamide or an orthoester, to construct the final quinazoline ring.
Experimental Protocols
Step 1: Palladium-Catalyzed Cross-Coupling of this compound
The iodine atom on the starting material is susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents. Below are representative protocols for Suzuki and Sonogashira couplings.
Protocol 1A: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Protocol 1B: Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.[3][4]
-
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
| Coupling Reaction | Catalyst System | Base | Solvent | Temperature | Typical Yield |
| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Water | 80-100 °C | 70-90% |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | Room Temp. | 65-85% |
Table 1: Summary of Palladium-Catalyzed Cross-Coupling Reactions.
Step 2: Chemoselective Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical step. The chosen method should be selective to avoid affecting the fluorine atoms or the newly introduced substituent. Iron powder in an acidic medium is a reliable method for this transformation.[5][6]
Protocol 2: Nitro Group Reduction
-
Materials:
-
Substituted 1,5-difluoro-2-nitrobenzene derivative from Step 1
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, suspend the nitro compound (1.0 mmol) in a mixture of ethanol (10 mL) and water (2.5 mL).
-
Add iron powder (5.0 mmol) and ammonium chloride (5.0 mmol) to the suspension.
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aniline derivative, which can often be used in the next step without further purification.
-
| Reducing Agent | Solvent System | Temperature | Typical Yield | Notes |
| Fe / NH₄Cl | Ethanol / Water | Reflux | 85-95% | A robust and chemoselective method. |
| SnCl₂·2H₂O | Ethanol | Reflux | 80-90% | An alternative method, workup can be more complex. |
Table 2: Conditions for Chemoselective Nitro Group Reduction.
Step 3: Quinazoline Ring Formation
The final step is the cyclization of the aniline derivative to form the quinazoline ring. This is commonly achieved by heating the 2-aminobenzonitrile with formamide.
Protocol 3: Cyclization to form 5,7-Difluoroquinazoline
-
Materials:
-
2-Amino-4,6-difluoro-3-substituted-benzonitrile from Step 2
-
Formamide
-
-
Procedure:
-
Place the 2-aminobenzonitrile derivative (1.0 mmol) in a round-bottom flask.
-
Add an excess of formamide (10 mL).
-
Heat the reaction mixture to 150-180 °C and stir for 4-12 hours. Monitor the formation of the quinazoline product by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization or column chromatography.
-
| Reagent | Temperature | Typical Yield |
| Formamide | 150-180 °C | 60-80% |
Table 3: Conditions for Quinazoline Ring Formation.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for quinazoline derivatives.
Potential Signaling Pathway Involvement: EGFR Inhibition
Many quinazoline derivatives are known to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell signaling.[7][8][9][10][11] The synthesized 5,7-difluoroquinazoline derivatives could potentially act as EGFR inhibitors, disrupting downstream signaling pathways that promote cell proliferation and survival.
Caption: EGFR signaling pathway and potential inhibition.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Fluorinated Acridones via Ullmann Condensation and Intramolecular Cyclization
Introduction Fluorinated acridones represent a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into the acridone scaffold can modulate key properties such as metabolic stability, lipophilicity, and photophysical characteristics. This application note describes a robust two-step method for the synthesis of novel fluorinated acridones starting from 1,5-Difluoro-3-iodo-2-nitrobenzene. The synthetic strategy involves an initial copper-catalyzed Ullmann condensation to form a diarylamine intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the target acridone.
Reaction Principle The synthesis proceeds in two key stages:
-
Ullmann Condensation: This step involves the formation of a C-N bond between this compound and 2-aminobenzoic acid (anthranilic acid). The reaction is catalyzed by a copper species, typically copper(I) iodide, in the presence of a base. The electron-withdrawing nitro group on the this compound substrate facilitates the nucleophilic substitution of the iodide by the amine.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): The N-arylanthranilic acid intermediate produced in the first step undergoes an intramolecular cyclization in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA). This electrophilic aromatic substitution reaction forms the central ring of the acridone structure.
Applications The described methodology provides a versatile route to novel fluorinated acridone derivatives. These compounds can serve as valuable scaffolds for the development of:
-
Anticancer Agents: Acridone derivatives are known to exhibit cytotoxic activities against various cancer cell lines.[1]
-
Antiviral and Antimicrobial Agents: The acridone core is present in several compounds with demonstrated biological activity against viruses and microbes.
-
Fluorescent Probes and Dyes: The rigid, planar structure of acridones often imparts fluorescent properties, making them useful as molecular probes or in the development of organic light-emitting diodes (OLEDs).
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis of a hypothetical 2,4-difluoro-1-nitro-9(10H)-acridone. The data is based on typical yields and reaction conditions for analogous Ullmann condensations and acridone cyclizations found in the literature.
Table 1: Ullmann Condensation of this compound with 2-Aminobenzoic Acid
| Parameter | Value |
| Reactants | This compound, 2-Aminobenzoic acid |
| Catalyst | Copper(I) Iodide (CuI) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 140-150 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 65-80% |
Table 2: Intramolecular Cyclization of 2-((3,5-difluoro-2-nitrophenyl)amino)benzoic acid
| Parameter | Value |
| Reactant | 2-((3,5-difluoro-2-nitrophenyl)amino)benzoic acid |
| Cyclizing Agent | Concentrated Sulfuric Acid (H₂SO₄) |
| Temperature | 100 °C (water bath) |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-95% |
Mandatory Visualization
Caption: Synthetic workflow for fluorinated acridones.
Experimental Protocols
Protocol 1: Synthesis of 2-((3,5-difluoro-2-nitrophenyl)amino)benzoic acid via Ullmann Condensation
Materials:
-
This compound (1.0 equiv.)
-
2-Aminobenzoic acid (1.2 equiv.)
-
Copper(I) iodide (CuI) (0.1 equiv.)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 2-aminobenzoic acid, copper(I) iodide, and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-((3,5-difluoro-2-nitrophenyl)amino)benzoic acid.
Protocol 2: Synthesis of 2,4-Difluoro-1-nitro-9(10H)-acridone via Intramolecular Cyclization
Materials:
-
2-((3,5-difluoro-2-nitrophenyl)amino)benzoic acid (1.0 equiv.)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice-water
-
Sodium bicarbonate solution (saturated)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Buchner funnel and flask
Procedure:
-
Carefully add 2-((3,5-difluoro-2-nitrophenyl)amino)benzoic acid to a round-bottom flask containing concentrated sulfuric acid with stirring.
-
Heat the mixture in a water bath at 100 °C for 2-4 hours. The solution should become homogeneous.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
A yellow precipitate of the acridone will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of water until the filtrate is neutral.
-
Further wash the solid with a saturated sodium bicarbonate solution to remove any unreacted starting material, followed by washing with water.
-
Dry the product under vacuum to yield the 2,4-Difluoro-1-nitro-9(10H)-acridone. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
References
Application of 1,5-Difluoro-3-iodo-2-nitrobenzene and its Analogues in Medicinal Chemistry: A Focus on Kinase Inhibitor Synthesis
Introduction:
Aromatic compounds bearing fluorine, iodine, and nitro functionalities are valuable building blocks in medicinal chemistry, offering a versatile platform for the synthesis of complex therapeutic agents. While direct applications of 1,5-Difluoro-3-iodo-2-nitrobenzene in marketed pharmaceuticals are not extensively documented in publicly available literature, its structural analogue, 2-fluoro-4-iodoaniline, serves as a critical starting material for the synthesis of the targeted cancer therapeutic, Trametinib. This application note will detail the synthetic utility of this class of compounds, focusing on the synthesis of Trametinib as a representative example. Experimental protocols, quantitative data, and the targeted signaling pathway will be discussed to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Application in the Synthesis of MEK Inhibitor: Trametinib
Trametinib is a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a common driver in various cancers.[3] The synthesis of Trametinib provides an excellent case study for the application of iodo-fluoro-anilines in the construction of complex heterocyclic scaffolds with significant biological activity.
Synthetic Workflow Overview
The synthesis of Trametinib from 2-fluoro-4-iodoaniline involves a multi-step sequence to construct the core pyridopyrimidine structure. The key transformations include urea formation, cyclization to form a pyrimidinetrione, and subsequent annulation to build the fused pyridone ring.
Caption: General synthetic workflow for Trametinib from 2-fluoro-4-iodoaniline.
Experimental Protocols
The following protocols are compiled from various sources and represent a plausible synthetic route to Trametinib, highlighting the utility of the 2-fluoro-4-iodoaniline building block.
Protocol 1: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
This initial step involves the formation of a urea derivative from 2-fluoro-4-iodoaniline and cyclopropylamine.
Materials:
-
2-fluoro-4-iodoaniline
-
1,1'-Carbonyldiimidazole (CDI)
-
Triethylamine (NEt₃)
-
Cyclopropylamine
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-fluoro-4-iodoaniline in anhydrous DMF at 0°C, add 1,1'-carbonyldiimidazole (CDI) and triethylamine.[4]
-
Stir the reaction mixture at room temperature for 5 hours to facilitate the formation of the isocyanate intermediate.[4]
-
Cool the mixture back to 0°C and add cyclopropylamine.[4]
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.[4]
-
The product, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, can be isolated and purified by standard techniques.
Protocol 2: Formation of the Pyrimidinetrione Ring
The urea derivative is then cyclized with a malonic acid derivative to form the central pyrimidinetrione core.
Materials:
-
N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
-
Malonic acid
-
Acetyl chloride
-
Acetic anhydride
Procedure:
-
Treat the N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea with malonic acid in the presence of acetyl chloride and acetic anhydride.[5]
-
Heat the reaction mixture to 60°C to drive the cyclization.[5]
-
Upon completion, the pyrimidinetrione product is isolated and purified.
Protocol 3: Synthesis of the Pyridopyrimidine Core and Final Product
The final steps involve the construction of the fused pyridone ring system and subsequent functionalization to yield Trametinib. This typically involves condensation with a methylmalonate derivative, followed by triflation, aromatic nucleophilic substitution, and a rearrangement.
Materials:
-
Pyrimidinetrione intermediate from Protocol 2
-
Diethyl 2-methylmalonate
-
Triflic anhydride (Tf₂O)
-
2,6-Lutidine
-
N-(3-aminophenyl)acetamide
-
Sodium methoxide (NaOMe)
Procedure:
-
React the pyrimidinetrione intermediate with diethyl 2-methylmalonate at high temperature (e.g., in Ph₂O at 220°C) or with 2-methylmalonic acid in acetic anhydride at 100°C to form the 5-hydroxypyrido[2,3-d]pyrimidine-2,4,7-trione derivative.[5]
-
Treat the resulting hydroxyl compound with triflic anhydride in the presence of 2,6-lutidine to yield the corresponding triflate.[5]
-
Condense the triflate with N-(3-aminophenyl)acetamide in the presence of a base like 2,6-lutidine at elevated temperature (e.g., 130°C in DMA).[5]
-
Induce a rearrangement of the resulting intermediate to the thermodynamically more stable pyrido[4,3-d]pyrimidine isomer using a base such as sodium methoxide in a mixture of THF and methanol.[5] This step yields the final Trametinib molecule.
Quantitative Data
The following table summarizes key quantitative data associated with the synthesis and activity of Trametinib.
| Step/Parameter | Description | Value | Reference |
| Yield of Urea Formation | The reported yield for the synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea. | 96% | [4] |
| Yield of Pyrimidine-2,4-dione | The overall yield for the cyclization to the pyrimidine-2,4-dione core. | 88% | [4] |
| IC₅₀ of Trametinib | The half-maximal inhibitory concentration against MEK1/2 kinases. | ~0.92-1.8 nM |
Targeted Signaling Pathway: RAS/RAF/MEK/ERK
Trametinib targets the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[1] In many cancers, mutations in genes like BRAF or RAS lead to the constitutive activation of this pathway, promoting uncontrolled cell growth.[3]
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib.
Trametinib acts as an allosteric inhibitor of MEK1 and MEK2, binding to a pocket adjacent to the ATP-binding site.[6] This prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2, thereby blocking downstream signaling and inhibiting tumor cell proliferation.[1]
Conclusion
While this compound itself is not a widely cited precursor in major drug syntheses, its structural analogue, 2-fluoro-4-iodoaniline, is a cornerstone in the synthesis of the MEK inhibitor Trametinib. The synthetic protocols and the understanding of the targeted signaling pathway detailed in this application note underscore the importance of such halogenated aromatic building blocks in modern medicinal chemistry. The strategic placement of fluorine and iodine atoms allows for versatile synthetic manipulations, leading to the creation of potent and selective kinase inhibitors that have a significant impact on cancer therapy. Researchers can leverage the reactivity of these functional groups to explore novel chemical space in the ongoing quest for next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Portico [access.portico.org]
- 6. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
Development of Bioactive Compounds Using 1,5-Difluoro-3-iodo-2-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1,5-Difluoro-3-iodo-2-nitrobenzene as a versatile starting material in the synthesis of bioactive compounds, particularly kinase inhibitors. The unique substitution pattern of this aromatic ring system offers multiple reaction handles for the strategic construction of complex molecular architectures with potential therapeutic applications.
Introduction
This compound is a valuable building block in medicinal chemistry. Its key features include a nitro group that can be readily reduced to an amine, an iodine atom that is amenable to various cross-coupling reactions, and two fluorine atoms that can enhance binding affinity and metabolic stability of the final compounds. These characteristics make it an ideal starting point for the synthesis of diverse compound libraries for drug discovery, particularly in the field of oncology. This document will focus on the synthesis of substituted anilines and their subsequent elaboration into potent kinase inhibitors.
Core Synthetic Strategies
The development of bioactive compounds from this compound typically involves a two-stage process:
-
Reduction of the Nitro Group: The nitro group is reduced to an aniline, providing a key nucleophilic center for further functionalization.
-
Cross-Coupling Reactions: The iodine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings, to introduce diverse substituents.
These strategies allow for the systematic exploration of the chemical space around the difluoroaniline core to optimize biological activity.
Experimental Protocols
Protocol 1: Reduction of this compound to 3,5-Difluoro-2-iodoaniline
This protocol details the reduction of the nitro group to an amine, a crucial first step in many synthetic routes.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 3,5-Difluoro-2-iodoaniline.
Expected Yield: 85-95%
Protocol 2: Sonogashira Coupling of 3,5-Difluoro-2-iodoaniline with a Terminal Alkyne
This protocol describes the palladium-catalyzed coupling of the resulting aniline with a terminal alkyne to introduce a key side chain.
Materials:
-
3,5-Difluoro-2-iodoaniline (from Protocol 1)
-
Terminal alkyne (e.g., 1-ethynyl-4-(trifluoromethoxy)benzene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Standard work-up and purification equipment as in Protocol 1
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3,5-Difluoro-2-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous DMF and triethylamine (3.0 eq) via syringe.
-
Degas the solution by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-alkynyl-3,5-difluoroaniline derivative.
Expected Yield: 60-80%
Data Presentation
The following table summarizes hypothetical quantitative data for a series of synthesized compounds based on the above protocols, targeting a hypothetical kinase (e.g., a receptor tyrosine kinase).
| Compound ID | R-group (from alkyne) | Molecular Weight | IC₅₀ (nM) vs. Target Kinase |
| DFN-001 | Phenyl | 327.12 | 150 |
| DFN-002 | 4-Fluorophenyl | 345.11 | 85 |
| DFN-003 | 4-Methoxyphenyl | 357.15 | 52 |
| DFN-004 | 4-(Trifluoromethoxy)phenyl | 411.12 | 15 |
| DFN-005 | Pyridin-4-yl | 328.11 | 25 |
Visualization of Synthetic Workflow and Biological Context
Synthetic Workflow
The general workflow for the synthesis of bioactive compounds from this compound can be visualized as follows:
Caption: Synthetic workflow for bioactive compounds.
Hypothetical Kinase Signaling Pathway Inhibition
The synthesized compounds are often designed to inhibit specific signaling pathways implicated in diseases like cancer. The following diagram illustrates a simplified, hypothetical kinase signaling cascade that could be targeted.
Caption: Inhibition of a hypothetical kinase pathway.
Conclusion
This compound is a highly adaptable starting material for the synthesis of novel bioactive compounds. The protocols and strategies outlined in this document provide a foundation for researchers to develop potent and selective kinase inhibitors and other potential therapeutic agents. The ability to systematically modify the core structure through reliable and high-yielding reactions makes this an attractive scaffold for drug discovery programs.
Application Notes and Protocols: 1,5-Difluoro-3-iodo-2-nitrobenzene as a Versatile Building Block for Novel Fluorinated Dyes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and synthetic protocols for the utilization of 1,5-difluoro-3-iodo-2-nitrobenzene as a strategic building block in the synthesis of novel fluorinated dyes. Due to its unique trifunctional substitution pattern, this reagent offers multiple pathways for the construction of complex dye scaffolds. The presence of an iodine atom allows for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions, while the nitro-activated fluorine atoms are susceptible to nucleophilic aromatic substitution. This combination enables a modular and flexible approach to dye design, facilitating the development of new fluorophores for a range of applications, including biological imaging, sensing, and materials science.
Introduction to this compound
This compound is an aromatic compound featuring three key functional groups that dictate its reactivity:
-
Iodo Group: The carbon-iodine bond is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. This allows for the formation of C-C bonds, enabling the attachment of various aryl, heteroaryl, or alkynyl moieties that can serve as the core or auxochromes of a dye molecule.
-
Nitro Group: As a strong electron-withdrawing group, the nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr).[1] It also influences the electronic properties of the final dye, often leading to a red-shift in the absorption and emission spectra. The nitro group itself can be chemically modified, for instance, by reduction to an amine, which is a common feature in many dye structures.
-
Fluoro Groups: The fluorine atoms, positioned ortho and para to the activating nitro group, are susceptible to displacement by nucleophiles. This allows for the introduction of amines, thiols, or alkoxides, which can act as powerful electron-donating groups or points of attachment for biomolecules. Fluorination of dye scaffolds is a well-established strategy to enhance photostability, increase quantum yields, and modulate lipophilicity.
The unique arrangement of these groups allows for a sequential and regioselective functionalization strategy, making this compound a highly valuable precursor in dye synthesis.[1]
Synthetic Pathways and Methodologies
The multifaceted reactivity of this compound allows for several synthetic strategies to generate diverse fluorinated dye scaffolds. The following sections outline key reaction types with generalized protocols.
Pathway 1: C-C Bond Formation via Palladium-Catalyzed Cross-Coupling
The primary and most versatile reaction handle on the building block is the iodo group, which readily participates in cross-coupling reactions.
The Suzuki-Miyaura coupling enables the synthesis of biaryl compounds, which are common cores for fluorescent dyes. By coupling this compound with various aryl or heteroaryl boronic acids or esters, a wide range of precursor molecules can be generated.
General Protocol: Suzuki-Miyaura Coupling
-
Reagents and Setup: In a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent: Add a degassed solvent system. Common choices include a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (typically in a 3:1 to 5:1 ratio).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C for 2-18 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The Sonogashira coupling introduces an alkyne moiety, extending the π-conjugated system of the molecule. This is a powerful method for creating dyes with tunable absorption and emission properties, including those that fluoresce in the longer wavelength regions.
General Protocol: Sonogashira Coupling
-
Reagents and Setup: To a dry, inert-atmosphere reaction vessel, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst such as CuI (1-10 mol%).
-
Solvent and Base: Dissolve the reagents in a suitable degassed solvent, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the reaction base. Anhydrous THF or DMF can be used as a co-solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature to 60 °C for 2-24 hours under an inert atmosphere until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and dissolve the residue in an organic solvent like ethyl acetate. Wash with aqueous NH₄Cl solution, water, and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Pathway 2: Nucleophilic Aromatic Substitution (SNAr)
The nitro group strongly activates the ortho and para fluorine atoms towards nucleophilic attack. This allows for the introduction of electron-donating groups, which are crucial for creating donor-π-acceptor (D-π-A) dye architectures. SNAr reactions can be performed on the initial building block or after a cross-coupling step.
General Protocol: Nucleophilic Aromatic Substitution with Amines
-
Reagents and Setup: Dissolve the fluorinated nitroaromatic substrate (1.0 equiv.) in a polar aprotic solvent such as DMF, DMSO, or NMP in a sealed reaction vessel.
-
Nucleophile and Base: Add the desired amine nucleophile (1.1-2.0 equiv.) and a non-nucleophilic base like K₂CO₃ or Et₃N (2.0-3.0 equiv.) to facilitate the reaction and neutralize the HF byproduct.
-
Reaction Conditions: Heat the mixture at a temperature ranging from 60 °C to 150 °C for 4-24 hours. The reaction should be monitored by TLC or LC-MS to track the consumption of the starting material.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If the product is not a solid, perform an extraction with an appropriate organic solvent. Further purification can be achieved by recrystallization or column chromatography.
Pathway 3: Reduction of the Nitro Group
The nitro group can be reduced to an amine, which can then be used as a synthetic handle for further derivatization (e.g., amide formation, diazotization) or as a key functional group within the final dye structure, acting as a strong electron donor.
General Protocol: Nitro Group Reduction
-
Reagents and Setup: Dissolve the nitro-containing compound (1.0 equiv.) in a suitable solvent such as ethanol, ethyl acetate, or THF.
-
Reducing Agent: Common methods include catalytic hydrogenation (H₂, Pd/C), or chemical reduction using reagents like tin(II) chloride (SnCl₂·2H₂O) in ethanol/HCl or iron powder (Fe) in acetic acid. For catalytic hydrogenation, the substrate is stirred under a hydrogen atmosphere in the presence of a palladium on carbon catalyst (5-10 wt%).
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. For chemical reductions, the work-up typically involves neutralization with a base (e.g., NaHCO₃) and extraction of the product with an organic solvent. The crude aniline derivative is then purified by column chromatography.
Data Presentation: Hypothetical Dye Synthesis
The following tables summarize the expected outcomes for the synthesis of hypothetical dye precursors from this compound. Note: As specific experimental data for dyes derived from this exact building block is not available in the cited literature, these tables represent plausible results based on analogous reactions.
Table 1: Suzuki-Miyaura Coupling Products
| Entry | Boronic Acid Partner | Hypothetical Product Structure | Expected Yield Range (%) |
| 1 | Phenylboronic acid | 1,5-Difluoro-2-nitro-3-phenylbenzene | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | 1,5-Difluoro-3-(4-methoxyphenyl)-2-nitrobenzene | 70-85 |
| 3 | Thiophene-2-boronic acid | 3-(1,5-Difluoro-2-nitrobenzene)-thiophene | 65-80 |
Table 2: Sonogashira Coupling Products
| Entry | Alkyne Partner | Hypothetical Product Structure | Expected Yield Range (%) |
| 1 | Phenylacetylene | 1,5-Difluoro-2-nitro-3-(phenylethynyl)benzene | 70-95 |
| 2 | 4-Ethynylanisole | 1,5-Difluoro-3-((4-methoxyphenyl)ethynyl)-2-nitrobenzene | 65-85 |
| 3 | Trimethylsilylacetylene | 1,5-Difluoro-2-nitro-3-((trimethylsilyl)ethynyl)benzene | 80-95 |
Table 3: SNAr Products with Amines
| Entry | Amine Nucleophile | Hypothetical Product Structure (assuming substitution at C5) | Expected Yield Range (%) |
| 1 | Morpholine | 4-(3-Fluoro-5-iodo-4-nitrophenyl)morpholine | 80-95 |
| 2 | Piperidine | 1-(3-Fluoro-5-iodo-4-nitrophenyl)piperidine | 85-98 |
| 3 | Aniline | N-(3-Fluoro-5-iodo-4-nitrophenyl)aniline | 60-75 |
Visualization of Synthetic Workflows
The modular nature of dye synthesis using this compound can be visualized as a logical workflow.
Caption: A general workflow for synthesizing fluorinated dyes.
Caption: A logical pathway for creating a Donor-π-Acceptor dye.
Conclusion
This compound is a powerful and highly versatile building block for the synthesis of novel fluorinated dyes. Its trifunctional nature allows for the strategic and sequential application of well-established synthetic methodologies, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and nitro group reduction. This modular approach provides chemists with the flexibility to systematically tune the steric and electronic properties of the resulting fluorophores, enabling the rational design of dyes with tailored photophysical characteristics for advanced applications in research and development. The protocols and workflows presented herein serve as a comprehensive guide for exploiting the synthetic potential of this valuable reagent.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1,5-Difluoro-3-iodo-2-nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 1,5-Difluoro-3-iodo-2-nitrobenzene, a key intermediate in the development of pharmaceuticals and other fine chemicals. The unique substitution pattern of this compound, featuring two fluorine atoms, an iodine atom, and a nitro group, makes it a versatile building block in organic synthesis.[1] Aryl iodides are particularly valuable for their application in cross-coupling reactions, enabling the construction of complex molecular architectures.
Overview of Synthetic Approach
The synthesis of this compound is typically achieved through a two-step process starting from 1,3-difluorobenzene. The first step involves the nitration of the benzene ring, followed by a regioselective iodination.
Quantitative Data Summary
The following tables summarize the key quantitative data for the large-scale synthesis of this compound and its direct precursor.
Table 1: Synthesis of 1,5-Difluoro-2-nitrobenzene
| Parameter | Value | Reference |
| Starting Material | 1,3-Difluorobenzene | Generic |
| Nitrating Agent | Fuming Nitric Acid / Concentrated Sulfuric Acid | [2] |
| Reaction Temperature | 0-5 °C | [3] |
| Typical Yield | ~83% | [3] |
| Purity (post-filtration) | >99% | [3] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 1,5-Difluoro-2-nitrobenzene | Generic |
| Iodinating Agent | Iodine Monochloride (ICl) | [4] |
| Solvent | Anhydrous Dichloromethane | [4] |
| Reaction Temperature | 0 °C to Room Temperature | [4] |
| Typical Yield | Not specified, generally high for this reaction type | |
| Purity (post-purification) | >95% |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 1,5-Difluoro-2-nitrobenzene
This protocol is adapted from a similar large-scale nitration of a difluorobenzene derivative.[3]
Materials:
-
1,3-Difluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (95%)
-
Ice
-
Water (deionized)
Equipment:
-
Large-scale reaction vessel with cooling capabilities and a dropping funnel
-
Mechanical stirrer
-
Buchner funnel and filtration apparatus
Procedure:
-
In a large-scale reaction vessel equipped with a mechanical stirrer and a cooling system, add 5800 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to approximately 5 °C using an ice bath.
-
Slowly add 1400 g of 1,3-difluorobenzene to the cooled sulfuric acid while maintaining the temperature at around 5 °C.
-
In a separate container, prepare the nitrating mixture by carefully adding 220 mL of fuming nitric acid to 220 mL of concentrated sulfuric acid, ensuring the mixture is kept cool.
-
Slowly add the nitrating mixture to the reaction vessel containing the 1,3-difluorobenzene and sulfuric acid solution in portions, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 5-10 °C and monitor the reaction progress using a suitable analytical method (e.g., GC-MS).
-
Once the reaction is complete, carefully pour the reaction mixture over a large volume of crushed ice and water.
-
The product will precipitate as a solid. Collect the white solid by suction filtration using a Buchner funnel.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum to obtain 1,5-difluoro-2-nitrobenzene.
Protocol 2: Large-Scale Synthesis of this compound
This protocol is a general procedure for the iodination of aromatic compounds using iodine monochloride.[4]
Materials:
-
1,5-Difluoro-2-nitrobenzene
-
Iodine Monochloride (ICl)
-
Anhydrous Dichloromethane (DCM)
-
Sodium thiosulfate solution (aqueous, 10%)
-
Brine
-
Anhydrous Magnesium Sulfate
Equipment:
-
Large-scale reaction vessel with a dropping funnel and inert atmosphere capabilities
-
Mechanical stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a large-scale reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve the 1,5-difluoro-2-nitrobenzene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Prepare a solution of iodine monochloride in anhydrous dichloromethane.
-
Add the iodine monochloride solution dropwise to the stirred solution of 1,5-difluoro-2-nitrobenzene at 0 °C. The reaction can be exothermic, so controlled addition is crucial.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate to neutralize any unreacted iodine monochloride.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 10% sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Synthetic pathway for this compound.
Logical Relationship of Synthesis Steps
This diagram shows the logical progression and key stages of the synthesis and purification process.
Caption: Detailed workflow of the synthesis and purification process.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions for 1,5-Difluoro-3-iodo-2-nitrobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered when optimizing catalyst loading for cross-coupling reactions involving 1,5-Difluoro-3-iodo-2-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for functionalizing this compound?
A1: Due to the high reactivity of the Carbon-Iodine bond, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common and effective methods include Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The C-I bond's lower dissociation energy compared to C-F or potential C-NO2 activation makes it the primary site for oxidative addition, allowing for selective functionalization.[1][2]
Q2: How does the presence of the nitro group at the 2-position influence the reaction?
A2: The nitro group is a strong electron-withdrawing group, which has a significant electronic impact on the substrate.[1][3] This generally makes the C-I bond more susceptible to oxidative addition, which is often the rate-limiting step in the catalytic cycle.[3] However, the nitro group can also coordinate with the palladium center or participate in side reactions, making the choice of ligand and reaction conditions crucial for a successful transformation.[4][5]
Q3: What is a typical starting catalyst loading for reactions with this substrate?
A3: For initial screening, a palladium catalyst loading in the range of 0.5-5 mol% is a common and effective starting point. The optimal loading is highly dependent on the specific reaction type, the reactivity of the coupling partner, and the efficiency of the chosen ligand. For particularly challenging transformations, a higher loading may be necessary, while highly optimized systems can often achieve excellent yields with less than 1 mol% of the catalyst.[6][7]
Q4: How does adjusting the catalyst loading impact the overall reaction outcome?
A4: Catalyst loading is a critical parameter that creates a trade-off between reaction efficiency, purity, and cost.
-
Too Low Loading: Insufficient catalyst can lead to slow or incomplete conversion of the starting material, resulting in low product yields.[6]
-
Too High Loading: While a higher concentration can increase the reaction rate, it often promotes the formation of side products, such as homocoupling of the coupling partner or hydrodehalogenation of the starting material.[6][8] It also increases the economic cost and the challenge of removing residual palladium from the final product, a critical consideration for pharmaceutical applications.[6]
Q5: What are the common signs of catalyst deactivation, and how can it be prevented?
A5: The most common visual indicator of catalyst deactivation is the formation of a black precipitate, known as "palladium black."[9] This signifies that the soluble, active Pd(0) catalyst has agglomerated and crashed out of solution, rendering it inactive.[9] This can be caused by:
-
Presence of oxygen in the reaction vessel.
-
Excessively high reaction temperatures.
-
Impurities in reagents or solvents.
-
An inappropriate ligand that fails to stabilize the catalytic species.
To prevent deactivation, ensure a rigorously inert atmosphere, use high-purity anhydrous reagents and solvents, and consider screening more robust, sterically hindered ligands that protect the palladium center.[9][10]
Data Presentation
Table 1: Typical Starting Catalyst Loading Ranges for Various Cross-Coupling Reactions
This table provides general starting ranges for catalyst loading. Optimization is always recommended for each specific transformation.
| Coupling Reaction | Typical Palladium Source | Typical Ligand | Typical Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | 0.5 - 5[6] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | 1 - 5[6] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, RuPhos | 1 - 5[6][10] |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | 0.5 - 5[6] |
Table 2: Hypothetical Data for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling
This table illustrates the typical effect of varying catalyst loading on reaction yield and the formation of a common hydrodehalogenation side product.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Hydrodehalogenation (%) |
| 0.5 | 12 | 65 | 58 | <1 |
| 1.0 | 8 | 95 | 89 | 2 |
| 2.0 | 4 | >99 | 94 | 3 |
| 4.0 | 2 | >99 | 91 | 7 |
| 6.0 | 2 | >99 | 88 | 11 |
Data is representative and intended for illustrative purposes.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
-
Possible Cause 1: Inactive Catalyst System. The Pd(II) precatalyst may not be efficiently reducing to the active Pd(0) species, or the catalyst may have degraded during storage.
-
Possible Cause 2: Insufficient Catalyst Loading. The amount of catalyst may be too low to achieve a reasonable reaction rate under the current conditions.
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 4 mol%) to determine if conversion improves. If it does, this indicates the reaction was catalyst-limited.[9]
-
-
Possible Cause 3: Poor Reagent or Solvent Quality. Trace amounts of water or oxygen can deactivate the catalyst.
-
Solution: Use anhydrous, degassed solvents. Ensure all reagents are pure and dry. Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire experimental setup and reaction.[10]
-
Issue 2: Significant Formation of Side Products (e.g., Hydrodehalogenation)
-
Possible Cause 1: High Catalyst Loading or Temperature. Excessive catalyst concentration or high temperatures can accelerate undesired reaction pathways.
-
Solution: Attempt to lower the catalyst loading. Often, reducing the loading can suppress side reactions more than it slows the desired product formation, leading to a cleaner reaction profile. Also, consider running the reaction at a lower temperature for a longer duration.[3]
-
-
Possible Cause 2: Inappropriate Base or Solvent. The base or solvent can act as a hydride source, leading to the replacement of iodine with hydrogen.
-
Solution: Screen different bases. A weaker or different class of base (e.g., switching from an alkoxide to a carbonate) may minimize hydrodehalogenation. Ensure the solvent is of high purity and anhydrous.[3]
-
Visualizations
Caption: A decision tree for troubleshooting low reaction conversion.
Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (Starting Point)
This protocol is a general starting point and should be optimized for each specific arylboronic acid and desired scale.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Buy 1,5-Difluoro-2-iodo-3-nitrobenzene [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Reactions of 1,5-Difluoro-3-iodo-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with 1,5-Difluoro-3-iodo-2-nitrobenzene. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Suzuki reaction of this compound?
A1: The most prevalent byproducts in the Suzuki coupling of this substrate are typically:
-
Homocoupling of the boronic acid: This results in the formation of a symmetrical biaryl derived from the boronic acid partner. This side reaction is often exacerbated by the presence of oxygen.
-
Protodeiodination of the starting material: The iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 1,5-difluoro-2-nitrobenzene. This can be caused by various factors, including the presence of palladium-hydride species.
-
Homocoupling of the aryl iodide: Dimerization of the this compound can occur, though it is generally less common than boronic acid homocoupling.
-
Protodeboronation of the boronic acid: The boronic acid starting material can be converted back to its corresponding arene, reducing the amount available for the cross-coupling reaction.
Q2: Why is my reaction showing low or no conversion of the this compound?
A2: Low or no conversion can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst, especially if it is a Pd(II) precatalyst, may not be efficiently reduced to the active Pd(0) species. Additionally, the catalyst can be deactivated by impurities or oxygen.
-
Ligand Issues: The choice of ligand is critical. An inappropriate ligand may not sufficiently stabilize the palladium catalyst or facilitate the key steps of the catalytic cycle.
-
Base Inefficiency: The base is crucial for the transmetalation step. An unsuitable base (too weak, poor solubility) can hinder the reaction.
-
Solvent Effects: The solvent system must be appropriate for all components of the reaction. Poor solubility of any reactant can lead to low conversion.
-
Low Reaction Temperature: While the substrate is activated, the overall reaction may still require a certain activation energy. If the temperature is too low, the reaction may be sluggish.
Q3: Can the nitro group on the starting material interfere with the Suzuki reaction?
A3: Yes, the nitro group can influence the reaction in several ways. Its strong electron-withdrawing nature activates the C-I bond towards oxidative addition, which is generally favorable. However, in some cases, particularly with highly active catalysts or under harsh conditions, the nitro group itself can act as a leaving group, leading to undesired side reactions. It is also important to consider that the nitro group can be reduced under certain conditions, although this is less common in standard Suzuki protocols.
Troubleshooting Guides
Issue 1: High Levels of Boronic Acid Homocoupling
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Inappropriate Base | Switch to a weaker, non-coordinating base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). |
| Suboptimal Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can favor the cross-coupling pathway over homocoupling. |
| High Catalyst Loading | Reduce the catalyst loading to the minimum effective amount (typically 1-5 mol%). |
Issue 2: Significant Protodeiodination of the Starting Material
| Potential Cause | Recommended Solution |
| Formation of Pd-H Species | Avoid using solvents that can act as hydride sources, such as alcohols. If an alcohol is necessary, use it as a co-solvent in minimal quantities. Ensure the base is not a source of hydrides. |
| Presence of Water | While some water is often necessary, excessive amounts can lead to protodehalogenation. If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, try varying the water-to-organic-solvent ratio. |
| Slow Transmetalation | A slow transmetalation step can allow for more time for side reactions to occur. Ensure the boronic acid is of high purity and reactivity. Consider using a boronate ester (e.g., a pinacol ester) which can sometimes have different reactivity profiles. |
| Ligand Choice | Switch to a different ligand. Bulky biarylphosphine ligands can sometimes suppress this side reaction. |
Quantitative Data Summary
The following table presents illustrative data on byproduct formation based on common observations in Suzuki reactions of electron-deficient aryl halides. Actual percentages will vary depending on the specific reaction conditions.
| Byproduct | Typical Conditions Favoring Formation | Illustrative Yield Range (%) |
| Boronic Acid Homocoupling | High O₂ levels, strong base (e.g., NaOH), high temperature | 5 - 30+ |
| Protodeiodination | Protic solvents, excess water, weak base | 2 - 20 |
| Aryl Iodide Homocoupling | High catalyst loading, high temperature | < 5 |
| Protodeboronation | Prolonged reaction times, high water content | 1 - 15 |
Detailed Experimental Protocol
This protocol is based on a successful Suzuki-Miyaura coupling of a structurally similar difluoronitro-substituted aryl halide and serves as a robust starting point for the reaction of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Potassium phosphate (K₃PO₄) (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5 mol%)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Pressure tube or sealed reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a pressure tube, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (1.5 equiv).
-
Add a 3:1 mixture of anhydrous 1,4-dioxane and degassed water.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (1.5 mol%).
-
Seal the pressure tube and heat the reaction mixture to 105 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki reactions.
Technical Support Center: Purification of 1,5-Difluoro-3-iodo-2-nitrobenzene Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 1,5-Difluoro-3-iodo-2-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products of reactions involving this compound?
A1: The primary purification methods for derivatives of this compound include:
-
Column Chromatography: Widely used for the initial purification of crude reaction mixtures to separate the desired product from starting materials, catalysts, and byproducts.[1][2][3][4][5]
-
High-Performance Liquid Chromatography (HPLC): Employed for achieving high purity, especially for analytical purposes or for separating closely related isomers and impurities.[6][7][8][9] Both normal-phase and reversed-phase HPLC can be utilized.
-
Recrystallization: A powerful technique for obtaining highly pure crystalline products, provided a suitable solvent system can be identified.[1][3]
-
Liquid-Liquid Extraction: Often used during the initial workup to remove inorganic salts, catalysts, and highly polar or nonpolar impurities.[2][3]
Q2: I am performing a Suzuki coupling reaction with this compound. What are the typical impurities I should expect?
A2: In Suzuki coupling reactions, common impurities include:
-
Unreacted this compound.
-
Homocoupling products of the boronic acid or ester.
-
Deboronated starting material.
-
Palladium catalyst residues.[10]
-
Inorganic salts from the base used in the reaction.
Q3: For a Sonogashira coupling product, what purification strategy is recommended?
A3: For Sonogashira coupling products, a typical purification strategy involves an initial workup with an aqueous solution (e.g., ammonium chloride) to remove the copper co-catalyst and amine base.[2] This is followed by column chromatography on silica gel using a gradient of nonpolar and polar solvents (e.g., hexanes and ethyl acetate) to isolate the desired coupled product.[2][4][5]
Q4: My fluorinated product is showing poor peak shape (tailing) in reversed-phase HPLC. What could be the cause and how can I fix it?
A4: Peak tailing for fluorinated and nitrogen-containing compounds in reversed-phase HPLC is often due to interactions between basic functionalities on the analyte and acidic silanol groups on the silica-based stationary phase.[1][8] To mitigate this, you can:
-
Use a mobile phase with a pH that ensures your compound is in a single protonation state.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol groups.[8]
-
Employ a column with end-capping or a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.[6][8]
Q5: Are there any specific considerations for the purification of nucleophilic aromatic substitution (SNAr) products of this compound?
A5: For SNAr products, where a nucleophile displaces one of the fluorine atoms, the resulting product will likely have different polarity compared to the starting material. The purification strategy will depend on the nature of the introduced nucleophile. A standard workup to remove excess nucleophile and base is typically followed by column chromatography or recrystallization.[11]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Perform TLC analysis to optimize the eluent system. A good starting point for many derivatives is a mixture of hexanes and ethyl acetate.[2][3] |
| Co-elution of product with impurities. | Try a different stationary phase (e.g., alumina) or a different solvent system with varying polarity. | |
| Product Decomposition on Silica Gel | The desired product is sensitive to the acidic nature of silica gel. | Use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switch to a neutral stationary phase like alumina. |
| Low Recovery | Product is too strongly adsorbed on the column. | Gradually increase the polarity of the eluent. If the product is still retained, consider flushing the column with a very polar solvent like methanol. |
| Product is volatile. | Use a closed system and avoid excessive heating during solvent removal. |
Recrystallization
| Problem | Possible Cause | Solution |
| Product Oiling Out | The boiling point of the solvent is too high, or the solution is cooled too quickly. | Use a lower-boiling point solvent or allow the solution to cool more slowly. Seeding with a small crystal of the pure product can also help.[1] |
| No Crystal Formation | The compound is too soluble in the chosen solvent. | Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity is observed, then warm until the solution is clear and allow to cool slowly. |
| The solution is not sufficiently concentrated. | Carefully evaporate some of the solvent to increase the concentration of the product. | |
| Low Purity After Recrystallization | Impurities have similar solubility profiles to the product. | Try a different solvent or solvent system for recrystallization. A second recrystallization may be necessary. Alternatively, use a different purification technique like column chromatography first.[1] |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the solvent to drain, ensuring the silica gel bed is well-packed and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). The crude product can also be adsorbed onto a small amount of silica gel. Load the sample onto the top of the column.[3]
-
Elution: Begin eluting with a nonpolar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[2][3]
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for similar compounds include ethanol, ethyl acetate/hexane, or toluene.[3]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of this compound Derivatives
| Reaction Type | Product Class | Typical Eluent System (v/v) | Reference |
| Suzuki Coupling | Biaryl | Hexane / Ethyl Acetate (Gradient) | [12] |
| Sonogashira Coupling | Arylalkyne | Hexane / Ethyl Acetate (Gradient) | [2][4] |
| Nucleophilic Aromatic Substitution | Amine or Ether Adduct | Dichloromethane / Methanol (Gradient) | [1] |
Table 2: HPLC Conditions for Analysis of Halogenated Nitroaromatics
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | C18 Reversed-Phase | Phenyl-Hexyl | [6] |
| Mobile Phase A | Water | Water | [6][7] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | [6][7] |
| Gradient | Linear gradient from 10% B to 90% B | Isocratic or Gradient | [6] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | |
| Detection | UV at 254 nm | UV at 254 nm | [7] |
Visualizations
Caption: General experimental workflow for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. thalesnano.com [thalesnano.com]
- 6. agilent.com [agilent.com]
- 7. epa.gov [epa.gov]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. agilent.com [agilent.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. vapourtec.com [vapourtec.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: TLC Visualization for Fluorinated Nitroaromatic Compounds
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the visualization of fluorinated nitroaromatic compounds on Thin Layer Chromatography (TLC) plates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your TLC experiments in a question-and-answer format.
Question: Why are there no visible spots on my developed TLC plate?
Answer: This is a common issue with several potential causes:
-
Insufficient Concentration: The concentration of your spotted sample may be too low for detection.[1]
-
Compound is Not UV-Active: If you are only using a UV lamp, your compound may not be UV-active or may have a weak chromophore.[2] Fluorinated nitroaromatic compounds are typically UV-active due to the aromatic ring, but this is not guaranteed.[3][4]
-
Compound Volatility: The compound may have evaporated from the TLC plate during development or drying.[2]
-
Solution: Minimize the time the plate is left to dry before visualization. If possible, develop the chromatogram in a cooled chamber.
-
-
Incorrect Solvent Level: The solvent level in the developing chamber might be above the baseline where you spotted your sample, causing the compound to dissolve into the solvent pool instead of migrating up the plate.[1]
-
Solution: Ensure the solvent level is always below the spotted baseline.
-
Question: Why do my spots appear as streaks or elongated shapes?
Answer: Spot streaking can obscure results and indicates a problem with the separation process.
-
Sample Overloading: Applying too much sample to the baseline is a primary cause of streaking.[2][7][8]
-
Solution: Dilute your sample solution before spotting it on the TLC plate.[2]
-
-
Inappropriate Solvent System: The polarity of your mobile phase may be incorrect for your compound and the stationary phase.[1]
-
Compound Instability: The compound may be degrading on the silica or alumina plate, which can be acidic.[9]
Question: My spots have very high or very low Rf values. What should I do?
Answer: The Rf value is critical for identifying and separating compounds. An extreme Rf value indicates poor separation.
-
Rf Value Too Low (Spots near baseline): The eluent is not polar enough to move the compound up the plate.[2]
-
Solution: Increase the polarity of your mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[2]
-
-
Rf Value Too High (Spots near solvent front): The eluent is too polar, causing the compound to travel with the solvent front without sufficient interaction with the stationary phase.[2]
-
Solution: Decrease the polarity of your mobile phase. For example, in a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.[2]
-
Frequently Asked Questions (FAQs)
What are the most common methods to visualize fluorinated nitroaromatic compounds on TLC?
Due to their structure, a two-step approach is highly effective:
-
UV Light (Non-destructive): First, view the plate under a UV lamp (254 nm). The aromatic nature of these compounds typically allows them to absorb UV light, appearing as dark spots against the fluorescent green background of the TLC plate.[3][5] This method is non-destructive, meaning you can proceed with chemical staining afterwards.[3]
-
Chemical Staining (Destructive): Following UV visualization, use a chemical stain for confirmation and for compounds that are not UV-active. General-purpose oxidative stains are very effective.
Is there a specific visualization method for the nitro group?
Yes, a highly specific and sensitive method involves the chemical reduction of the nitro group, followed by derivatization to form a brightly colored azo dye.[10] This multi-step process provides definitive evidence for the presence of a nitroaromatic compound. The compound is first reduced to an amine with stannous chloride, then converted to a diazonium salt, and finally coupled with an agent like β-naphthol to produce a distinct color.[10]
What safety precautions should I take when using chemical stains?
-
Always handle staining reagents inside a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Staining solutions often contain strong acids (e.g., sulfuric acid in CAM stain) or are strong oxidizers (e.g., KMnO₄) and should be handled with extreme care.[11][12]
-
When heating is required to develop the stain, use a heat gun or a well-ventilated oven and avoid overheating or charring the plate.[5]
Data Presentation: Common TLC Stains
The table below summarizes key visualization reagents suitable for fluorinated nitroaromatic compounds.
| Stain | Preparation Recipe | Application & Result | Target Compounds |
| UV Light | N/A (Requires UV lamp at 254 nm) | Non-destructive. Compounds appear as dark spots on a fluorescent green background.[3][5] | Aromatic and conjugated compounds.[3] |
| Potassium Permanganate (KMnO₄) | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[13][14] | Dip plate and gently heat. Yellow to brown spots on a purple/pink background.[5][15] | General stain for most oxidizable organic compounds.[5] |
| Ceric Ammonium Molybdate (CAM) | 2.5 g Ammonium Molybdate, 1 g Ceric Ammonium Sulfate, 10 mL conc. H₂SO₄ in 90 mL water.[5] | Dip plate and heat strongly. Dark blue spots on a light blue background.[5] | Highly universal and sensitive stain.[5] |
| Phosphomolybdic Acid (PMA) | 10 g Phosphomolybdic Acid in 100 mL Ethanol.[6][16] | Dip plate and heat. Dark green or blue spots on a light green/yellow background.[5] | Fairly universal stain.[5] |
| Nitro Group Specific Stain | Multi-step: 1) 5% SnCl₂ in 2M HCl, 2) 2% aq. NaNO₂, 3) 10% β-naphthol in 10% aq. NaOH.[10] | Sequential spraying with heating. Produces brightly colored (orange to red) spots.[10] | Specific for aromatic nitro compounds.[10] |
Experimental Protocols
1. Protocol for UV Light Visualization
-
After developing the TLC plate, remove it from the chamber and mark the solvent front with a pencil.
-
Allow the solvent to fully evaporate from the plate in a fume hood.
-
Place the dried plate under a UV lamp emitting short-wave (254 nm) UV light.
-
UV-active compounds will appear as dark spots.[3]
-
Lightly circle the outline of each visible spot with a pencil, as they will disappear once the lamp is turned off.[3]
2. Protocol for General Chemical Staining (Dipping Method)
-
Ensure the TLC plate is completely dry after development and UV visualization.
-
Using forceps, hold the plate at the top edge.
-
Quickly and smoothly dip the plate into a jar containing the staining solution (e.g., KMnO₄ or CAM).[5]
-
Remove the plate immediately and let the excess stain drip off onto a paper towel.
-
Gently warm the plate with a heat gun or on a hot plate in a fume hood until colored spots appear. Avoid overheating, which can char the plate and obscure the results.[5]
3. Protocol for Nitro Group-Specific Visualization
-
Plate Preparation: Ensure the developed TLC plate is completely dry.[10]
-
Reduction: In a fume hood, evenly spray the plate with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Heat the plate at 100°C for 10-15 minutes. Allow it to cool.[10]
-
Diazotization: Evenly spray the cooled plate with a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).[10]
-
Coupling: Immediately after the diazotization step, spray the plate with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide. Brightly colored spots should appear.[10]
Diagrams
Caption: General experimental workflow for TLC analysis and visualization.
Caption: A logical flowchart for troubleshooting common TLC issues.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. silicycle.com [silicycle.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. TLC stains [reachdevices.com]
- 6. Magic Formulas [chem.rochester.edu]
- 7. chembam.com [chembam.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Ceric Ammonium Molybdate Solution | TCI AMERICA [tcichemicals.com]
- 12. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. silicycle.com [silicycle.com]
- 15. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 16. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Work-up Procedures for Reactions Involving 1,5-Difluoro-3-iodo-2-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 1,5-difluoro-3-iodo-2-nitrobenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental work-up phase.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| TS-001 | My reaction mixture has formed an emulsion during aqueous work-up. | - High concentration of polar aprotic solvents (e.g., DMF, DMSO).- Presence of charged intermediates or byproducts. | - Add a saturated aqueous solution of NaCl (brine) to break the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite.- Dilute the reaction mixture with a less polar organic solvent before the aqueous wash. |
| TS-002 | I am observing my desired product in the aqueous layer during extraction. | - The product may be protonated or deprotonated, increasing its water solubility.- Insufficiently non-polar extraction solvent. | - Adjust the pH of the aqueous layer. For acidic products, acidify to protonate them. For basic products, basify to deprotonate them.- Use a more non-polar extraction solvent like dichloromethane or chloroform. |
| TS-003 | TLC analysis of the crude product shows a significant amount of unreacted this compound. | - Incomplete reaction.- Inefficient extraction of the starting material. | - Optimize reaction conditions (e.g., reaction time, temperature, reagent stoichiometry).- Ensure thorough extraction with an appropriate organic solvent. This compound is soluble in many common organic solvents. |
| TS-004 | After a cross-coupling reaction (e.g., Suzuki, Sonogashira), I am having difficulty removing the palladium catalyst. | - The palladium catalyst has precipitated as palladium black.- The catalyst is soluble in the organic phase. | - Filter the crude reaction mixture through a plug of Celite before work-up.- Wash the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide.- Utilize silica gel column chromatography for purification. |
| TS-005 | During a nucleophilic aromatic substitution (SNAr) with an amine, the product is difficult to separate from the excess amine. | - The product and the starting amine have similar polarities. | - Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the excess amine and extract it into the aqueous phase. Ensure your product is stable to acidic conditions. |
| TS-006 | My final product is a dark, oily residue even after purification. | - Presence of colored impurities, possibly from decomposition of the nitro group or catalyst residues. | - Treat the solution of the crude product with activated carbon before filtration and concentration.- Consider recrystallization as a final purification step. |
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity characteristics of this compound that I should consider for my work-up strategy?
A1: this compound is a versatile building block that can undergo several types of reactions. The iodine atom is susceptible to replacement via nucleophilic substitution and is a key site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille). The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. Additionally, the nitro group itself can be reduced to an amine. Your work-up strategy should be tailored to the specific reaction performed and the nature of the resulting product.
Q2: What is a standard quenching procedure for reactions involving this compound?
A2: The quenching procedure depends on the reagents used. For many reactions, pouring the reaction mixture into water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is a suitable first step. For reactions involving organometallic reagents, a careful quench with a proton source is necessary.
Q3: Which solvents are recommended for the extraction of products derived from this compound?
A3: Common and effective extraction solvents include ethyl acetate (EtOAc), dichloromethane (DCM), and diethyl ether (Et₂O). The choice of solvent will depend on the polarity of your product.
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts. The spots can be visualized under UV light.
Q5: What are some common side reactions to be aware of?
A5: Depending on the reaction conditions, potential side reactions include nucleophilic substitution at one of the fluorine atoms, or reduction of the nitro group if a reducing agent is present. In cross-coupling reactions, homocoupling of the starting material or the coupling partner can also occur.
Experimental Protocols
General Work-up Procedure for a Suzuki Coupling Reaction
-
Reaction Quenching: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated aqueous solution of NaCl (brine).
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Work-up Procedure for a Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
Reaction Quenching: After cooling to room temperature, pour the reaction mixture into water.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Perform the extraction three times.
-
Washing to Remove Excess Amine: Combine the organic layers and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted amine. Caution: Ensure your product is stable to acidic conditions.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material via column chromatography or recrystallization.
Visualizations
Caption: General workflow for reaction work-up and purification.
Caption: Decision tree for resolving emulsion issues during work-up.
"preventing deiodination as a side reaction with 1,5-Difluoro-3-iodo-2-nitrobenzene"
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of deiodination as a side reaction when using 1,5-Difluoro-3-iodo-2-nitrobenzene in cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a significant problem with this compound?
A1: Deiodination, also known as hydrodeiodination, is an undesired side reaction where the iodine atom on the this compound is replaced by a hydrogen atom. This leads to the formation of 1,5-difluoro-2-nitrobenzene as a byproduct, reducing the yield of your desired coupled product and complicating purification. The strong electron-withdrawing nature of the nitro group makes the C-I bond more susceptible to cleavage, increasing the likelihood of this side reaction.
Q2: Which types of cross-coupling reactions are most prone to deiodination with this substrate?
A2: Deiodination is a common challenge in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The specific conditions of each reaction type can significantly influence the extent of deiodination. For instance, studies on the Buchwald-Hartwig amination of the structurally similar 1-iodo-4-nitrobenzene have shown that it can result in only trace amounts of the desired product, suggesting a high propensity for side reactions like deiodination[1].
Q3: What are the primary factors that promote deiodination?
A3: Several factors can contribute to an increased rate of deiodination:
-
Reaction Temperature: Higher temperatures can promote the deiodination side reaction. The thermal stability of similar compounds like 1-iodo-4-nitrobenzene is limited, with decomposition occurring at elevated temperatures[2].
-
Choice of Base: Strong and/or nucleophilic bases can facilitate the removal of the iodine atom.
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand can significantly impact the relative rates of the desired coupling versus deiodination.
-
Solvent: The solvent can influence the reaction pathway and the stability of intermediates.
-
Presence of Protic Species: Water or alcohols in the reaction mixture can act as a source of hydrogen for the deiodination process.
Q4: Can light or heat cause deiodination of this compound?
Troubleshooting Guides
Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired biaryl product.
-
Presence of 1,5-difluoro-2-nitrobenzene as a major byproduct, detectable by GC-MS or NMR.
Possible Causes and Solutions:
| Parameter | Possible Cause of Deiodination | Recommended Solution |
| Ligand | Insufficiently bulky or electron-rich ligand, leading to slow reductive elimination. | Use bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands accelerate the desired C-C bond formation, outcompeting the deiodination pathway. |
| Base | Use of a strong, nucleophilic base (e.g., NaOtBu). | Switch to a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃. |
| Temperature | Reaction temperature is too high. | Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Consider starting at room temperature and gradually increasing if necessary. |
| Solvent | Protic or coordinating solvents (e.g., alcohols, DMF). | Use a non-polar, aprotic solvent like toluene or dioxane. |
Issue 2: Poor Yields in Buchwald-Hartwig Amination
Symptoms:
-
Very low to no formation of the desired arylamine product.
-
Predominant formation of 1,5-difluoro-2-nitrobenzene.
Possible Causes and Solutions:
| Parameter | Possible Cause of Deiodination | Recommended Solution |
| Catalyst System | Inappropriate ligand choice for the electron-deficient substrate. | Employ bulky, electron-rich ligands like XPhos or BrettPhos, which have been shown to be effective for challenging aminations. |
| Base | Strong bases can promote side reactions with the nitro group. | Use a weaker base like K₃PO₄ or Cs₂CO₃. The choice of base is critical and may require screening. |
| Temperature | High temperatures exacerbating deiodination. | Conduct the reaction at a lower temperature (e.g., 80-100 °C) and monitor for conversion. |
| Solvent | Solvent choice may not be optimal for the specific amine and substrate. | Toluene or dioxane are generally good starting points. Avoid protic solvents. |
Issue 3: Low Conversion and/or Deiodination in Sonogashira Coupling
Symptoms:
-
Incomplete consumption of starting material.
-
Formation of 1,5-difluoro-2-nitrobenzene alongside the desired alkyne product.
-
Formation of homocoupled alkyne (Glaser coupling) byproduct.
Possible Causes and Solutions:
| Parameter | Possible Cause of Deiodination/Side Reactions | Recommended Solution |
| Catalyst System | Copper co-catalyst promoting side reactions. | Consider a copper-free Sonogashira protocol. For some nitro-substituted aryl iodides, a simple Pd(OAc)₂ catalyst under aerobic conditions has been shown to give quantitative yields without the need for a ligand or copper co-catalyst[4]. |
| Base | Amine base acting as a reductant or being too strong. | Use a milder amine base like triethylamine (Et₃N) or diisopropylamine (DIPA). If using a copper-free system, a weaker inorganic base might be suitable. |
| Temperature | Elevated temperatures leading to decomposition and side reactions. | Perform the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C). |
| Atmosphere | Anaerobic conditions may not be optimal for all Sonogashira variations. | For certain ligand-free and copper-free systems, performing the reaction under an air atmosphere can be beneficial[4]. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Deiodination
This protocol is a general starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is based on conditions found to be effective for the coupling of 1-iodo-4-nitrobenzene[4].
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
To a round-bottom flask, add this compound, terminal alkyne, and Pd(OAc)₂.
-
Add the anhydrous solvent and triethylamine.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle highlighting the deiodination side reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-Iodo-4-nitrobenzene | 636-98-6 | Benchchem [benchchem.com]
- 3. 1-Iodo-4-nitrobenzene(636-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Temperature for Selective Synthesis with 1,5-Difluoro-3-iodo-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Difluoro-3-iodo-2-nitrobenzene. The following information is designed to address specific challenges encountered during experimental procedures, with a focus on controlling reaction temperature to achieve selective synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does temperature influence their reactivity?
A1: this compound possesses three primary reactive sites susceptible to transformation: the iodine atom, the fluorine atoms, and the nitro group. The selectivity of a reaction towards one of these sites is significantly influenced by the reaction temperature.
-
Iodine Atom: The carbon-iodine bond is the most labile of the halogenated positions, making it the primary site for nucleophilic aromatic substitution (SNAc) and cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions can often be initiated at moderate temperatures.
-
Fluorine Atoms: The fluorine atoms are activated by the electron-withdrawing nitro group, making them susceptible to nucleophilic aromatic substitution. However, substitution of fluorine generally requires higher temperatures compared to the substitution of iodine.
-
Nitro Group: The nitro group can be reduced to an amine or other nitrogen-containing functionalities. This reduction is typically achieved using various reducing agents and the reaction temperature can influence the extent of reduction and the formation of side products.[1][2]
Q2: How can I selectively perform a Suzuki-Miyaura coupling at the iodine position without affecting the fluorine atoms or the nitro group?
A2: Selective Suzuki-Miyaura coupling at the iodine position can be achieved by carefully controlling the reaction temperature. Typically, these reactions are carried out at moderately elevated temperatures, which are sufficient to facilitate the catalytic cycle without promoting side reactions at the other functional groups.
| Parameter | Recommended Condition |
| Catalyst | Palladium-based catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) |
| Base | Mild inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Aprotic polar solvents (e.g., Dioxane, Toluene, DMF) |
| Temperature | 80-100 °C |
Note: It is crucial to monitor the reaction progress closely to avoid prolonged heating, which could lead to undesired side reactions.
Q3: What are the common side reactions observed when working with this compound at elevated temperatures?
A3: At higher temperatures, several side reactions can occur, leading to a mixture of products and reduced yield of the desired compound. Common side reactions include:
-
Nucleophilic substitution of fluorine: As the temperature increases, the fluorine atoms become more susceptible to substitution by nucleophiles present in the reaction mixture.
-
Reduction of the nitro group: If a reducing agent is present, even adventitiously, higher temperatures can promote the reduction of the nitro group.
-
Decomposition: Like many nitroaromatic compounds, this compound can be thermally unstable at very high temperatures, leading to decomposition and the formation of complex byproducts.
Troubleshooting Guides
Problem 1: Low yield in Suzuki-Miyaura coupling reaction.
| Possible Cause | Troubleshooting Step |
| Insufficient Temperature | The catalytic cycle may not be efficient at lower temperatures. Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential side products. |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use freshly opened catalyst or regenerate it if necessary. Consider using a more active catalyst or ligand system. |
| Base Incompatibility | The choice of base can be critical. If using a weak base, consider switching to a stronger one like Cs₂CO₃, which can sometimes facilitate the reaction at lower temperatures. |
Problem 2: Formation of multiple products in a nucleophilic substitution reaction.
| Possible Cause | Troubleshooting Step |
| Temperature is too high | High temperatures can lead to the substitution of both iodine and fluorine atoms. Reduce the reaction temperature to favor the more selective substitution of the iodine. |
| Strong Nucleophile | A highly reactive nucleophile may not be selective. Consider using a milder nucleophile or protecting the more reactive sites if possible. |
| Reaction Time | Prolonged reaction times, even at moderate temperatures, can lead to over-reaction. Optimize the reaction time by monitoring the consumption of the starting material. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Dioxane/Water (4:1 mixture)
Procedure:
-
To a reaction flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Visualizations
Caption: Workflow for Selective Suzuki-Miyaura Coupling.
Caption: Temperature and Reagent Effects on Selectivity.
References
"solvent effects on the reactivity of 1,5-Difluoro-3-iodo-2-nitrobenzene"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,5-Difluoro-3-iodo-2-nitrobenzene. The information is based on established principles of nucleophilic aromatic substitution (SNAr) reactions and data from structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order of the halogens in this compound in a typical SNAr reaction?
A1: In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of halogens as leaving groups is often the reverse of that in SN1 and SN2 reactions. Due to the high electronegativity of fluorine, it strongly activates the aromatic ring towards nucleophilic attack.[1][2] Therefore, the fluorine atoms are generally more susceptible to substitution than the iodine atom. The nitro group provides strong activation for the displacement of the ortho and para fluorine atoms.
Q2: Which solvents are recommended for SNAr reactions with this compound?
A2: Polar aprotic solvents are generally recommended for SNAr reactions.[3][4] These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus enhancing its reactivity. Commonly used polar aprotic solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN).[4]
Q3: Why are protic solvents generally less effective for SNAr reactions?
A3: Protic solvents, such as water, methanol, and ethanol, can form hydrogen bonds with the nucleophile.[5] This solvation shell stabilizes the nucleophile, making it less reactive and potentially slowing down the rate of the SNAr reaction.[5][6]
Q4: Can the iodine atom be substituted in this compound?
A4: While the fluorine atoms are generally more reactive in SNAr reactions, the substitution of iodine is possible, particularly under different reaction conditions that might favor a different mechanism, such as a radical-nucleophilic aromatic substitution (SRN1) or with specific nucleophiles. However, for typical SNAr conditions, displacement of fluoride is expected to be the primary pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Insufficiently reactive nucleophile: The chosen nucleophile may not be strong enough to attack the aromatic ring. 2. Inappropriate solvent: The solvent may be deactivating the nucleophile (e.g., a protic solvent) or may not be polar enough to support the reaction. 3. Low reaction temperature: The activation energy for the reaction may not be reached. | 1. Increase nucleophile strength: If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it with a suitable base (e.g., NaH, K₂CO₃) to form the more reactive anionic nucleophile. 2. Change to a polar aprotic solvent: Switch to DMF, DMSO, or acetonitrile to enhance nucleophile reactivity.[4] 3. Increase reaction temperature: Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. |
| Formation of multiple products/side reactions | 1. Di-substitution: Both fluorine atoms may be substituted by the nucleophile. 2. Reaction with the nitro group: Strong nucleophiles or bases can sometimes react with the nitro group. 3. Benzyne formation: Under very strong basic conditions, a benzyne intermediate could form, leading to a mixture of products.[2] | 1. Control stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) to favor mono-substitution. 2. Use a milder base: If a base is required, consider using a weaker base like K₂CO₃ or Et₃N instead of strong bases like NaH or NaOH. 3. Avoid excessively high temperatures and strong bases: Maintain moderate reaction conditions to minimize side reactions. |
| Slow reaction rate | 1. Poor solubility: The starting material or nucleophile may not be fully dissolved in the chosen solvent. 2. Water contamination: Traces of water in aprotic solvents can deactivate anionic nucleophiles. | 1. Use a co-solvent: If solubility is an issue, a co-solvent might help. However, ensure it is compatible with the reaction. 2. Use anhydrous solvents: Ensure that the solvent is dry, especially when using highly reactive anionic nucleophiles. |
| Starting material remains unreacted | 1. Decomposition of nucleophile or base: The nucleophile or base may not be stable under the reaction conditions. 2. Incorrect reaction conditions: The combination of solvent, temperature, and base may not be optimal for the specific nucleophile. | 1. Check stability: Verify the stability of your nucleophile and base at the reaction temperature. 2. Screen reaction conditions: Systematically screen different solvents (e.g., DMF, DMSO, MeCN), bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N), and temperatures. |
Quantitative Data Summary
| Solvent Type | Example Solvents | Relative Reaction Rate (Qualitative) | Common Observations |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Generally good yields and faster reaction times. Favors the SNAr mechanism.[3] |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Slower reaction rates due to nucleophile solvation.[6] May require higher temperatures. |
| Nonpolar | Toluene, Hexane | Very Low | Poor solubility of most nucleophiles and intermediates. Generally not suitable for SNAr. |
Experimental Protocols
The following are generalized experimental protocols for a typical nucleophilic aromatic substitution reaction with this compound. Note: These protocols should be adapted and optimized for specific nucleophiles and experimental setups.
Protocol 1: Reaction with an Amine Nucleophile
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add the amine nucleophile (1.1 mmol).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 mmol), to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with an Alcohol or Phenol Nucleophile
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in anhydrous THF (5 mL).
-
Slowly add a solution of the alcohol or phenol (1.1 mmol) in anhydrous THF (5 mL) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Identify the correct reactivity order for the given ArSN (Aromatic nucleo.. [askfilo.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
"troubleshooting low yields in reactions with 1,5-Difluoro-3-iodo-2-nitrobenzene"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Difluoro-3-iodo-2-nitrobenzene in various chemical reactions.
General Considerations
This compound is a polyfunctionalized aromatic compound. Its reactivity is primarily dictated by the presence of an iodine atom, two fluorine atoms, and a nitro group. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is the most reactive site.[1] The electron-withdrawing nature of the nitro and fluoro groups can influence the reaction outcomes, often necessitating careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Conversion of Starting Material
Q: I am not observing any product formation, or the conversion of this compound is very low. What are the possible causes?
A: Low or no conversion in cross-coupling reactions often points to issues with the catalyst system or reaction setup.
-
Catalyst Inactivity: The active Pd(0) species may not be forming or has decomposed. Ensure you are using a reliable palladium source and that the phosphine ligands have not been oxidized. For challenging substrates, pre-formed catalysts or pre-catalysts can be more effective.
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[2] Ensure your reaction flask was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents were thoroughly degassed.
-
Insufficient Temperature: While the C-I bond is reactive, oxidative addition can still be the rate-limiting step. If you are running the reaction at room temperature, a moderate increase in temperature (e.g., to 50-80 °C) may be required.
-
Inappropriate Ligand: For electron-deficient aryl iodides, standard ligands like triphenylphosphine (PPh₃) may not be optimal. Consider using bulky, electron-rich phosphine ligands which are known to facilitate cross-coupling with challenging substrates.
Issue 2: Formation of Significant Side Products
Q: My reaction is consuming the starting material, but I am getting a complex mixture of products with a low yield of the desired compound. What are the likely side reactions and how can I minimize them?
A: Several side reactions can compete with the desired cross-coupling pathway, particularly with electron-deficient substrates.
-
Hydrodehalogenation: This is the replacement of the iodine atom with a hydrogen atom, resulting in the formation of 1,5-difluoro-2-nitrobenzene. This can occur if palladium hydride species are generated.
-
Solution: Ensure strictly anhydrous conditions, as water can be a proton source. The choice of base is also critical; using an aprotic base might be beneficial.
-
-
Homocoupling of the Coupling Partner: This is a common side reaction, especially in Suzuki and Sonogashira couplings.
-
Suzuki Reaction (Boronic Acid Homocoupling): This is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of all solvents and reagents is crucial. Lowering the reaction temperature may also help.
-
-
Sonogashira Reaction (Glaser Coupling): This is the dimerization of the terminal alkyne.
-
Solution: This side reaction is often catalyzed by the copper(I) co-catalyst in the presence of oxygen. Reducing the amount of the copper salt or switching to a "copper-free" Sonogashira protocol can eliminate this issue.[3]
-
-
-
Reduction of the Nitro Group: The nitro group can be sensitive to certain reaction conditions, especially if reducing agents are present or generated in situ.
-
Solution: Avoid overly harsh conditions (high temperatures, strongly reducing reagents). If reduction is a persistent issue, consider protecting the nitro group, though this adds extra steps to the synthesis.
-
Troubleshooting Specific Reactions
Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki coupling with an arylboronic acid, but the yield is poor. What specific parameters should I optimize?
A: The Suzuki-Miyaura coupling is sensitive to the combination of catalyst, ligand, base, and solvent.
dot
Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.
Data on Catalyst and Base Effects (Illustrative)
The following table summarizes the effects of different catalysts, ligands, and bases on the yield of a representative Suzuki coupling of an electron-deficient aryl iodide.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 35 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 88 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 92 |
| 5 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 80 | 95 |
Note: This data is illustrative for a generic electron-deficient aryl iodide and actual results with this compound may vary.
Sonogashira Coupling
Q: I am trying to couple a terminal alkyne using Sonogashira conditions and I am observing significant formation of a homocoupled alkyne (Glaser product). How can I improve the yield of my desired product?
A: Glaser homocoupling is a common side reaction in Sonogashira couplings, especially when the cross-coupling is slow.
dot
Caption: Troubleshooting workflow for Sonogashira coupling side reactions.
Key Optimization Parameters
-
Copper Concentration: High concentrations of the copper(I) salt can accelerate homocoupling. Reduce the loading of CuI.
-
Oxygen: The presence of oxygen is a primary driver of Glaser coupling. Ensure the reaction is performed under strictly anaerobic conditions.
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. For less reactive substrates, a stronger base might be needed to facilitate the deprotonation of the alkyne.[3]
-
Copper-Free Conditions: If homocoupling remains a problem, consider a copper-free Sonogashira protocol. These often require a different ligand and base combination but completely avoid the Glaser side reaction.[3]
Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is giving low yields. What are the critical factors to consider?
A: The success of the Buchwald-Hartwig amination is highly dependent on the ligand and base combination. The product, an N-aryl amine, can also be sensitive to the reaction conditions.
-
Ligand Selection: The choice of phosphine ligand is paramount. While monodentate, bulky, electron-rich ligands are often effective, bidentate ligands like BINAP or DPPF have also been shown to be very effective, particularly for coupling primary amines.[4]
-
Base Selection: Strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used. However, with a nitro-substituted substrate, a very strong base could potentially lead to side reactions or product degradation. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered if decomposition is suspected.
-
Reaction Temperature: These reactions often require elevated temperatures (80-110 °C), but starting at a lower temperature and gradually increasing it can help to minimize the formation of byproducts.
-
Side Reactions: Besides hydrodehalogenation, β-hydride elimination can be a side reaction if the amine has an α-proton, leading to an imine and the reduced arene.[4] The use of bulky ligands helps to disfavor this pathway.
Experimental Protocols (General Guidance)
The following are generalized protocols that should serve as a starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen (repeat 3 times).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Troubleshooting Note: If low yield is observed, screen different ligands (e.g., SPhos, RuPhos) and bases (e.g., Cs₂CO₃). Ensure the boronic acid is of high purity as impurities can inhibit the reaction.
Protocol 2: Sonogashira Coupling (with Copper Co-catalyst)
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen (repeat 3 times).
-
Solvent and Reagents: Add degassed solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.5 equiv.), and a degassed amine base (e.g., Et₃N or DIPEA, 2-3 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and partition the residue between an organic solvent and water. Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
-
Troubleshooting Note: To minimize Glaser homocoupling, use minimal amounts of CuI and ensure the reaction is strictly anaerobic. If homocoupling persists, switch to a copper-free protocol.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk flask or a sealed tube, add the palladium pre-catalyst (e.g., a G3 palladacycle, 1-3 mol%) and the phosphine ligand (if not using a pre-catalyst). Add the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen (repeat 3 times).
-
Reagents and Solvent: Add this compound (1.0 equiv.), the amine (1.1-1.3 equiv.), and degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
-
Troubleshooting Note: The choice of ligand is critical. Screen a panel of Buchwald-type ligands to find the optimal one for your specific amine. If the product is sensitive, try using a weaker base and a lower reaction temperature.
References
Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the 1H, 13C, and 19F NMR Analysis of 1,5-Difluoro-3-iodo-2-nitrobenzene and Its Structural Isomers
The strategic placement of fluorine, iodine, and nitro groups on a benzene ring significantly influences the electron distribution and, consequently, the chemical shifts and coupling constants observed in 1H, 13C, and 19F NMR spectra. Understanding these nuanced differences is paramount for unambiguous structural elucidation.
Comparative NMR Data Analysis
Due to the absence of publicly available experimental NMR data for 1,5-Difluoro-3-iodo-2-nitrobenzene, this guide presents a comparative analysis of structurally similar compounds. The following tables summarize the reported 1H, 13C, and 19F NMR data for key isomers and related molecules. This information can be used to predict the expected spectral characteristics of the title compound and to differentiate it from potential synthetic byproducts.
Table 1: 1H NMR Chemical Shifts (δ, ppm) of Related Halogenated Nitrobenzenes
| Compound | H-4 | H-6 | Other Protons | Solvent |
| Predicted for this compound | ~8.0-8.3 (dd) | ~7.5-7.8 (dd) | - | CDCl₃ |
| 1,5-Difluoro-2,4-dinitrobenzene[1] | 9.05 (d) | 7.65 (d) | - | Not Specified |
| 2,4-Difluoronitrobenzene[2] | 8.34 (ddd) | 7.20 (ddd) | H-3: 7.95 (ddd), H-5: 7.20 (ddd) | CDCl₃ |
| 3,4-Difluoronitrobenzene[3] | - | - | H-2: 7.95 (dd), H-5: 7.78 (ddd), H-6: 7.40 (dd) | CDCl₃ |
| 1-Iodo-2-nitrobenzene[4] | 7.49 (t) | 8.04 (d) | H-3: 7.85 (d), H-5: 7.28 (t) | CDCl₃ |
| 1-Iodo-4-nitrobenzene[5] | 8.23 (d) | 8.23 (d) | H-2,6: 8.23 (d), H-3,5: 7.60 (d) | CDCl₃ |
Note: Predictions for this compound are based on the additive effects of the substituents. The nitro group is strongly electron-withdrawing, causing a downfield shift for ortho and para protons. The iodine atom has a smaller deshielding effect, while fluorine atoms cause a slight shielding of ortho protons but a deshielding of the attached carbon.
Table 2: 13C NMR Chemical Shifts (δ, ppm) of Related Halogenated Benzenes
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |
| Predicted for this compound | ~160 (d) | ~148 | ~95 | ~125 (d) | ~162 (d) | ~115 (d) | CDCl₃ |
| 1,3-Difluoro-5-iodobenzene[6] | 163.9 (dd) | 111.9 (t) | 163.9 (dd) | 123.6 (t) | 94.4 (t) | 123.6 (t) | Not Specified |
| 2,4-Difluoro-1-iodobenzene[7] | 83.2 (d) | 163.4 (dd) | 114.7 (d) | 163.9 (dd) | 118.6 (d) | 132.0 (d) | Not Specified |
Note: The carbon attached to iodine (C-3) is expected to be significantly shielded. Carbons attached to fluorine will appear as doublets due to C-F coupling.
Table 3: 19F NMR Chemical Shifts (δ, ppm) of Related Fluorinated Benzenes
| Compound | F-1 | F-5 | Other Fluorines | Solvent |
| Predicted for this compound | ~ -110 to -120 | ~ -105 to -115 | - | CDCl₃ |
| 1,3-Difluoro-5-iodobenzene[6] | -108.9 | -108.9 | - | Not Specified |
| 2,4-Difluoronitrobenzene | -107.8 (m) | - | F-4: -111.5 (m) | Not Specified |
| 3,4-Difluoronitrobenzene | - | - | F-3: -138.1 (m), F-4: -149.2 (m) | Not Specified |
Note: 19F NMR chemical shifts are highly sensitive to the electronic environment. The presence of the electron-withdrawing nitro group is expected to shift the fluorine resonances downfield compared to 1,3-difluorobenzene.
Experimental Protocols
Standard NMR experimental protocols are applicable for the analysis of this compound and its analogs.
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better spectral resolution, especially for resolving complex coupling patterns.
-
1H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
13C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of 13C.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
19F NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: A wide spectral width of at least 200 ppm is recommended initially.
-
Number of Scans: 64-256 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Reference: An external reference such as CFCl₃ (δ = 0 ppm) or an internal reference can be used.
-
Visualization of Predicted NMR Correlations
The following diagram illustrates the predicted correlations between the structure of this compound and its key NMR signals.
Caption: Predicted NMR signal assignments for this compound.
This guide provides a foundational framework for the NMR analysis of this compound. By comparing the spectral data of related compounds, researchers can make informed predictions about the expected chemical shifts and coupling patterns, facilitating the structural confirmation of this and similar halogenated nitroaromatic compounds. The provided experimental protocols offer a starting point for acquiring high-quality NMR data.
References
- 1. 1,5-Difluoro-2,4-dinitrobenzene(327-92-4) 1H NMR spectrum [chemicalbook.com]
- 2. 2,4-Difluoronitrobenzene(446-35-5) 1H NMR [m.chemicalbook.com]
- 3. 3,4-Difluoronitrobenzene(369-34-6) 1H NMR [m.chemicalbook.com]
- 4. 1-Iodo-2-nitrobenzene(609-73-4) 1H NMR spectrum [chemicalbook.com]
- 5. 1-Iodo-4-nitrobenzene(636-98-6) 1H NMR [m.chemicalbook.com]
- 6. 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Difluoro-1-iodobenzene | C6H3F2I | CID 137519 - PubChem [pubchem.ncbi.nlm.nih.gov]
Confirming the Structure of 1,5-Difluoro-3-iodo-2-nitrobenzene Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization of novel compounds. This guide provides a comparative overview of key analytical techniques for elucidating the structure of 1,5-Difluoro-3-iodo-2-nitrobenzene derivatives, versatile building blocks in medicinal chemistry and materials science. We present supporting experimental data and detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
The unique substitution pattern of this compound, with its combination of electron-withdrawing and halogen substituents, gives rise to distinct spectroscopic and crystallographic signatures. Understanding these signatures is paramount for verifying the successful synthesis of its derivatives and for quality control in further applications.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for structural confirmation often depends on the nature of the sample, the required level of detail, and the available instrumentation. While each method provides valuable information, a combination of techniques is often employed for comprehensive characterization.
Table 1: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F) | Soluble sample (mg scale) | High | Provides detailed information about the molecular framework in solution. | Can be complex to interpret for molecules with multiple fluorine atoms.[1][2] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Small sample amount (µg to ng) | High | High sensitivity and accuracy in determining molecular formula. | Does not provide information on atom connectivity. |
| X-ray Crystallography | Precise 3D arrangement of atoms in the solid state, bond lengths and angles | Single, high-quality crystal | Low | Provides the definitive, unambiguous 3D structure.[3] | Obtaining suitable crystals can be a major bottleneck.[3] |
Experimental Data for a Representative Derivative
To illustrate the application of these techniques, we present hypothetical but realistic experimental data for a representative derivative, 4-(1,5-Difluoro-3-iodo-2-nitrophenyl)morpholine .
Table 2: Spectroscopic and Crystallographic Data for 4-(1,5-Difluoro-3-iodo-2-nitrophenyl)morpholine
| Technique | Parameter | Observed Value |
| ¹H NMR | Chemical Shift (δ) | 8.15 (dd, J=8.5, 2.5 Hz, 1H), 3.85 (t, J=4.8 Hz, 4H), 3.20 (t, J=4.8 Hz, 4H) |
| ¹³C NMR | Chemical Shift (δ) | 158.2 (d, J=250 Hz), 155.8 (d, J=255 Hz), 142.1, 125.5 (dd, J=15, 4 Hz), 118.9 (dd, J=22, 5 Hz), 92.7, 66.8, 52.3 |
| ¹⁹F NMR | Chemical Shift (δ) | -110.5 (d, J=8.5 Hz), -118.2 (d, J=8.5 Hz) |
| Mass Spec (HRMS) | m/z [M+H]⁺ | Calculated: 370.9935, Found: 370.9938 |
| X-ray Crystallography | Crystal System | Monoclinic |
| Space Group | P2₁/c | |
| Bond Length C-I | 2.09 Å | |
| Bond Length C-F | 1.35 Å, 1.36 Å | |
| Dihedral Angle (Benzene-NO₂) | 55° |
Experimental Workflow and Method Comparison
To achieve unambiguous structural confirmation, a logical workflow is typically followed, integrating the strengths of different analytical methods.
Caption: Experimental workflow for the synthesis and structural confirmation of a this compound derivative.
The interplay between these techniques provides a comprehensive picture of the synthesized molecule.
Caption: Strengths and weaknesses of NMR, Mass Spectrometry, and X-ray Crystallography.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR: Acquire proton-decoupled spectra with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans.
-
¹⁹F NMR: Acquire proton-decoupled spectra with a spectral width of 200 ppm, using CFCl₃ as an external standard (δ = 0 ppm).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are reported in ppm relative to the internal/external standard.
2. High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: Electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Analysis: Infuse the sample solution into the ESI source at a flow rate of 5 µL/min. Acquire spectra in positive ion mode over a mass range of m/z 100-1000.
-
Data Processing: The measured mass of the protonated molecular ion [M+H]⁺ is compared to the calculated exact mass to confirm the elemental composition.
3. Single-Crystal X-ray Crystallography
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) and allow for slow evaporation at room temperature. Alternatively, vapor diffusion with a less polar solvent (e.g., hexane) can be employed.[4]
-
Data Collection: Mount a suitable single crystal (typically 0.1-0.3 mm in all dimensions) on a goniometer head.[3] Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer with Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: Process the collected data to obtain integrated intensities.[3] Solve the structure using direct methods and refine by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
By employing this multi-technique approach, researchers can confidently confirm the structure of this compound derivatives, ensuring the integrity of their research and the quality of their materials for further development.
References
A Comparative Guide to the X-ray Crystallographic Analysis of Halogenated Nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural properties of halogenated nitrobenzene derivatives, offering insights into their molecular geometry and crystal packing. While crystallographic data for 1,5-Difluoro-3-iodo-2-nitrobenzene is not publicly available, this guide leverages data from closely related compounds to provide a valuable comparative framework. The information presented herein is compiled from various scientific publications and databases to serve as a resource for researchers in organic synthesis, medicinal chemistry, and materials science.
The introduction of halogen atoms and a nitro group to a benzene ring significantly influences the molecule's physicochemical properties, including its electronic distribution, reactivity, and crystal packing. These features are critical in the design of new drugs and functional materials.[1] X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of these molecules, providing precise data on bond lengths, bond angles, and intermolecular interactions.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of halogenated nitrobenzene derivatives. This data is essential for understanding the impact of substituent patterns on the crystal structure.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Dihedral Angle (Benzene-NO₂) | Ref. |
| 2,4-Dichloro-1-iodo-6-nitrobenzene | C₆H₂Cl₂INO₂ | Orthorhombic | Pnma | 8.7760(5) | 6.8989(4) | 14.3518(8) | 90 | 90 | 90 | 868.93(9) | 4 | 90° | [2][3] |
| 1,2-Difluoro-4,5-dinitrobenzene | C₆H₂F₂N₂O₄ | Tetragonal | P4₃2₁2 | 5.8849 | 5.8849 | 21.4266 | 90 | 90 | 90 | - | 4 | - | [4] |
Experimental Protocols
A generalized experimental protocol for the single-crystal X-ray crystallographic analysis of novel halogenated nitrobenzene derivatives is outlined below.
Synthesis and Crystallization
The synthesis of this compound and its derivatives can be achieved through several synthetic routes, including direct halogenation and sequential functionalization of a benzene ring.[1] Obtaining single crystals suitable for X-ray diffraction is a critical step. A common method is slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. For instance, crystals of 2,4-Dichloro-1-iodo-6-nitrobenzene were grown by the slow evaporation of a solution in a hexane-ethyl acetate mixture.[2] The quality of the crystals, which should ideally be well-formed and free of defects, is paramount for a successful crystallographic analysis.[5]
Data Collection
A suitable single crystal is mounted on a goniometer head, typically using a cryoprotectant oil, and placed in a stream of cold nitrogen gas (e.g., at 90 K) to minimize thermal vibrations.[2] The crystal is then exposed to a monochromatic X-ray beam. The diffraction data are collected on a diffractometer equipped with a detector, such as a CCD or CMOS detector.[5][6] The crystal is rotated during data collection to ensure that a complete dataset of diffraction intensities is recorded.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is subsequently refined using full-matrix least-squares techniques against the experimental data.[7] This refinement process optimizes the atomic coordinates, thermal parameters, and occupancy, resulting in a final, accurate crystal structure.
Visualizations
Experimental Workflow for X-ray Crystallographic Analysis
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a small organic molecule like a this compound derivative.
Logical Relationship of Key Crystallographic Parameters
The following diagram illustrates the relationship between key parameters obtained from an X-ray crystallographic analysis and their importance in understanding the compound's structure.
References
- 1. Buy 1,5-Difluoro-2-iodo-3-nitrobenzene [smolecule.com]
- 2. 2,4-Dichloro-1-iodo-6-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-Difluoro-4,5-dinitrobenzene | C6H2F2N2O4 | CID 12700910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. mkuniversity.ac.in [mkuniversity.ac.in]
The Synthetic Advantage: A Comparative Guide to 1,5-Difluoro-3-iodo-2-nitrobenzene
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast array of functionalized aromatic compounds, 1,5-Difluoro-3-iodo-2-nitrobenzene stands out as a highly versatile and reactive intermediate. This guide provides a comprehensive comparison of its performance in key synthetic transformations against its bromo and chloro analogs, supported by experimental data from related systems and detailed reaction protocols.
Superior Reactivity in Cross-Coupling Reactions
The primary advantage of this compound lies in the high reactivity of the carbon-iodine (C-I) bond in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker than the corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, leading to a lower activation energy for the rate-determining oxidative addition step in many catalytic cycles. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and higher yields, which are critical factors in multi-step syntheses and the preparation of sensitive molecules.
The presence of two fluorine atoms and a nitro group on the benzene ring further modulates its reactivity. These electron-withdrawing groups activate the aryl halide towards oxidative addition and can influence the regioselectivity of subsequent transformations.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of this compound and its halogenated counterparts in four widely used cross-coupling reactions. While direct comparative studies on this specific molecule are limited, the data presented is based on established reactivity trends and experimental results from structurally similar systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. The higher reactivity of the aryl iodide is particularly advantageous.
| Feature | This compound | 1-Bromo-3,5-difluoro-2-nitrobenzene | 1-Chloro-3,5-difluoro-2-nitrobenzene |
| Typical Reaction Temperature | Room Temperature to 80 °C | 80 °C to 120 °C | > 120 °C (often requires specialized ligands) |
| Typical Reaction Time | 1-6 hours | 6-24 hours | 12-48 hours |
| Catalyst Loading | Low (e.g., 1-3 mol%) | Moderate (e.g., 3-5 mol%) | High (e.g., > 5 mol%) |
| Typical Yield | Excellent (>90%) | Good to Excellent (70-95%) | Moderate to Good (50-80%) |
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. The efficiency of this reaction is also highly dependent on the nature of the halide.
| Feature | This compound | 1-Bromo-3,5-difluoro-2-nitrobenzene | 1-Chloro-3,5-difluoro-2-nitrobenzene |
| Typical Reaction Temperature | 80-120 °C | 100-140 °C | > 140 °C (often with microwave irradiation) |
| Typical Reaction Time | 4-12 hours | 12-24 hours | 24-48 hours |
| Catalyst Loading | Low (e.g., 1-2 mol%) | Moderate (e.g., 2-4 mol%) | High (e.g., > 4 mol%) |
| Typical Yield | Very Good (>85%) | Good (65-85%) | Moderate (40-70%) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Aryl iodides are the preferred substrates for this transformation, often allowing for copper-free conditions.
| Feature | This compound | 1-Bromo-3,5-difluoro-2-nitrobenzene | 1-Chloro-3,5-difluoro-2-nitrobenzene |
| Typical Reaction Temperature | Room Temperature to 60 °C | 60-100 °C | > 100 °C (often requires high-boiling solvents) |
| Typical Reaction Time | 1-4 hours | 4-16 hours | 12-36 hours |
| Co-catalyst | Cu(I) often not required | Cu(I) generally required | Cu(I) and specialized ligands required |
| Typical Yield | Excellent (>90%) | Good to Excellent (75-95%) | Moderate (50-75%) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of halide significantly impacts the reaction conditions and efficiency.
| Feature | This compound | 1-Bromo-3,5-difluoro-2-nitrobenzene | 1-Chloro-3,5-difluoro-2-nitrobenzene |
| Typical Reaction Temperature | 60-100 °C | 80-120 °C | 100-150 °C |
| Typical Reaction Time | 2-8 hours | 8-24 hours | 18-48 hours |
| Ligand Choice | Wide range of phosphine ligands | Often requires more electron-rich/bulky ligands | Requires specialized, highly active ligands |
| Typical Yield | Excellent (>90%) | Very Good (80-95%) | Good (60-85%) |
Experimental Protocols
The following are representative experimental protocols for the use of this compound in key cross-coupling reactions. These protocols are based on established procedures for similar substrates and can be adapted as needed.
Suzuki-Miyaura Coupling Protocol
Reaction: Synthesis of 2-(4-methoxyphenyl)-1,5-difluoro-3-nitrobenzene
Materials:
-
This compound (1.0 mmol, 285 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Heck Reaction Protocol
Reaction: Synthesis of (E)-1,5-Difluoro-2-nitro-3-styrylbenzene
Materials:
-
This compound (1.0 mmol, 285 mg)
-
Styrene (1.5 mmol, 173 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N, 2.0 mmol, 279 µL)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS (typically 6-10 hours).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
Reaction: Synthesis of 1,5-Difluoro-2-nitro-3-(phenylethynyl)benzene
Materials:
-
This compound (1.0 mmol, 285 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.015 mmol, 10.5 mg)
-
Copper(I) iodide (CuI, 0.03 mmol, 5.7 mg)
-
Triethylamine (5 mL)
Procedure:
-
To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with argon three times.
-
Add triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated ammonium chloride solution and brine.
-
Dry the organic phase, filter, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination Protocol
Reaction: Synthesis of N-benzyl-3,5-difluoro-2-nitroaniline
Materials:
-
This compound (1.0 mmol, 285 mg)
-
Benzylamine (1.2 mmol, 131 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and a stir bar.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene and benzylamine via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS (typically 4-8 hours).
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Synthetic Pathways and Mechanisms
The following diagrams illustrate the general workflow for utilizing this compound in synthesis and a simplified catalytic cycle for a representative cross-coupling reaction.
Caption: General synthetic workflow using this compound.
The Promise of 1,5-Difluoro-3-iodo-2-nitrobenzene in Drug Discovery: A Comparative Guide to its Potential Derivatives
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can yield potent and selective therapeutic agents is perpetual. 1,5-Difluoro-3-iodo-2-nitrobenzene stands out as a versatile starting material, offering a unique combination of reactive sites for the synthesis of diverse compound libraries. Its trifunctional nature—a reducible nitro group, a readily displaceable iodine atom for cross-coupling reactions, and fluorine atoms that can enhance metabolic stability and binding affinity—makes it an attractive building block for creating new generations of kinase inhibitors and antimicrobial agents.
This guide provides a comparative analysis of hypothetical compound classes that could be derived from this compound, supported by experimental data from analogous series of compounds found in the literature. We will explore its potential in generating potent kinase inhibitors for oncology and novel antimicrobial agents.
Anticancer Potential: Targeting Kinase Signaling Pathways
The substitution pattern of this compound is particularly amenable to the synthesis of kinase inhibitors. The iodine atom can be functionalized via Suzuki or Sonogashira coupling to introduce various aromatic or heterocyclic moieties that can interact with the hinge region of a kinase. The nitro group can be reduced to an amine, providing a vector for further derivatization to interact with the solvent-exposed region or the DFG motif of kinases.
Below, we compare the activity of a hypothetical class of 2-aryl-substituted benzimidazoles derived from our lead compound with known potent kinase inhibitors.
Comparative Analysis of Kinase Inhibitor Activity
| Compound Class | Target Kinase(s) | Key Substitutions | IC50 (µM) | Reference Cell Line(s) |
| Hypothetical 2-Aryl-5,7-difluorobenzimidazoles | PI3K, TrkA/B/C | Varied aryl groups at C2 | Projected < 1 | A549, MCF-7 |
| Fluorinated Quinazoline Derivatives | TrkA/B/C, TrkA-TPM3 | Quinazoline core | 0.085 - 0.650 | N/A (enzymatic assay) |
| Phthalic Acid-Based Inhibitors | EGFR, HER2, VEGFR-2 | Isophthalic/terephthalic scaffold | 3.42 - 8.84 | K526, HL-60, MCF-7, HepG2 |
| Nitro-Substituted Benzimidazoles | PARP | 2-(4-chloro-3-nitrophenyl) | 0.028 (A549), 0.05 (enzymatic) | A549, K562 |
Data for comparator compounds are extracted from published studies.[1][2][3]
dot
Caption: PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.
Antimicrobial Potential: A New Scaffold for Antibacterial Agents
Nitroaromatic compounds have a long history as antimicrobial agents, often acting as prodrugs that are activated by bacterial nitroreductases to generate cytotoxic radical species.[4][5] The this compound scaffold could be leveraged to create a new class of antimicrobials. The core structure can be modified to enhance uptake by bacterial cells and to modulate the redox potential of the nitro group.
Here, we compare the potential minimum inhibitory concentrations (MICs) of hypothetical derivatives with existing halogenated and nitro-containing antibacterial agents.
Comparative Analysis of Antimicrobial Activity
| Compound Class | Target Organism(s) | Key Features | MIC (µg/mL) |
| Hypothetical Nitro-Aryl Thioethers | S. aureus, E. coli | Difluoro-nitro-aryl core | Projected 2-16 |
| Halogenated Phenazines | S. aureus (MRSA), S. epidermidis | Halogenated phenazine | 6.25 |
| Nitro-Halogenated Derivatives | S. aureus, Candida sp. | Halogenated nitro-aryl | 15.6 - 62.5 |
| Trifluoromethyl Benzimidazoles | E. coli, S. aureus | Benzimidazole with CF3 | Not specified, but showed good binding affinity |
Data for comparator compounds are extracted from published studies.[6][7][8]
dot
Caption: General workflow for the synthesis and screening of novel bioactive compounds.
Experimental Protocols
The following are representative protocols for the key biological assays mentioned in this guide, based on methodologies described in the cited literature.
Kinase Inhibition Assay (Generic)
-
Enzyme and Substrate Preparation: Recombinant human kinase (e.g., PI3K, TrkA) is diluted in kinase buffer. A fluorescently labeled peptide substrate is prepared in the same buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.
-
Assay Reaction: In a 384-well plate, the kinase, test compound, and ATP are incubated for 15 minutes at room temperature. The peptide substrate is then added to initiate the reaction.
-
Detection: The reaction is stopped after a defined period (e.g., 60 minutes) by adding a stop solution. The degree of substrate phosphorylation is quantified by measuring the fluorescence signal.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture Preparation: A fresh overnight culture of the test bacterium (e.g., S. aureus) is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.
-
Compound Preparation: Test compounds are serially diluted in a 96-well microtiter plate using the broth as the diluent.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
While the biological activities of direct derivatives of this compound have yet to be extensively reported, the analysis of structurally related compounds strongly suggests its high potential as a scaffold in drug discovery. Its synthetic tractability allows for the creation of diverse molecular architectures suitable for targeting complex biological systems. The data presented from analogous compound classes provide a compelling rationale for the exploration and development of novel anticancer and antimicrobial agents derived from this promising starting material. Future research in this area is warranted and could lead to the identification of new clinical candidates.
References
- 1. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
Suzuki Coupling Efficiency: A Comparative Analysis of Iodo- vs. Bromo-Difluoronitrobenzene
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is paramount to the efficiency and success of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds. This guide provides a comparative analysis of the Suzuki coupling efficiency of iodo-difluoronitrobenzene versus bromo-difluoronitrobenzene, supported by established principles and representative experimental data.
The choice between an iodo or bromo substituent on an aromatic ring can significantly impact reaction kinetics, catalyst selection, and overall yield in Suzuki coupling reactions. Difluoronitrobenzene derivatives are of particular interest in medicinal chemistry and materials science due to their unique electronic properties. Understanding the relative reactivity of their halogenated precursors is crucial for synthetic planning.
Executive Summary: Iodo-Difluoronitrobenzene Offers Higher Reactivity
Based on the fundamental principles of the Suzuki-Miyaura coupling mechanism, iodo-difluoronitrobenzene is expected to exhibit higher reactivity and coupling efficiency compared to its bromo- a`nalog. This is primarily attributed to the weaker carbon-iodine (C-I) bond, which facilitates the rate-determining oxidative addition step of the catalytic cycle. While specific comparative data for difluoronitrobenzene is scarce, this trend is well-established for a wide range of aryl halides.[1][2]
However, it is noteworthy that under certain conditions, such as lower reaction temperatures and with specific catalyst systems like Pd(PPh₃)₄, some aryl iodides have been observed to be less reactive than their corresponding bromides.[3] This is a nuanced exception to the general trend and should be considered during reaction optimization.
Performance Comparison: Reactivity and Yield
The general order of reactivity for aryl halides in Suzuki-Miyaura coupling is I > Br > Cl > F.[1] This trend directly correlates with the bond dissociation energies of the carbon-halogen bond. The C-I bond is weaker and therefore more readily cleaved during the oxidative addition of the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[1]
The presence of electron-withdrawing groups, such as the nitro (-NO₂) and fluoro (-F) substituents on the benzene ring, generally accelerates the rate of oxidative addition for both iodo and bromo derivatives.[1]
The following table summarizes representative data for the Suzuki coupling of electron-deficient aryl iodides and bromides with phenylboronic acid, illustrating the generally higher efficiency observed with iodo-substrates.
| Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 2 | 95 | Representative |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 6 | 88 | Representative |
| 1-Iodo-2,4-difluorobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 12 | 92 | Representative |
| 1-Bromo-2,4-difluorobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 18 | 85 | Representative |
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of an electron-deficient aryl halide (iodo- or bromo-difluoronitrobenzene) with an arylboronic acid. This protocol can be adapted and optimized for specific substrates and desired outcomes.
Materials:
-
Iodo- or Bromo-difluoronitrobenzene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add iodo- or bromo-difluoronitrobenzene (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for the required time (monitor by TLC or GC-MS). Reactions with iodo-difluoronitrobenzene are expected to proceed faster.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the key stages of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
The Strategic Advantage of Fluorine: A Comparative Guide to Its Impact on Biological Activity
In the landscape of modern drug discovery, the substitution of hydrogen with fluorine has become a cornerstone strategy for optimizing the pharmacological profiles of therapeutic candidates.[1][2] This guide provides an objective comparison, supported by experimental data and detailed protocols, on how this seemingly minor structural alteration can profoundly enhance a molecule's biological activity, metabolic stability, and overall efficacy. The judicious placement of fluorine can influence a molecule's conformation, pKa, potency, and membrane permeability.[3][4]
Key Impacts of Fluorine Substitution:
-
Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability.[5] The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[5] Blocking these metabolic "soft spots" can increase a drug's half-life and oral bioavailability.[1][5]
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions with target proteins.[5] It can participate in hydrogen bonds, dipole-dipole interactions, and other non-covalent interactions to increase binding affinity and potency.[5][6][7]
-
Physicochemical Properties: The introduction of fluorine can modulate a compound's lipophilicity and basicity (pKa).[1] These changes can improve membrane permeability and cellular uptake, crucial factors for a drug's effectiveness.[1][4]
Comparative Analysis: Fluorinated vs. Non-Fluorinated Derivatives
To illustrate the tangible benefits of fluorine substitution, this section presents a case study comparing a non-fluorinated parent compound with its fluorinated analog. The data below is representative of typical improvements observed in drug discovery programs.
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors
The development of BTK inhibitors, crucial for treating certain cancers, has benefited significantly from fluorination strategies. Strategic fluorine placement has been shown to improve microsomal stability and oral exposure in preclinical models.[1]
| Parameter | Non-Fluorinated Analog | Fluorinated Analog | Fold Improvement |
| Potency (IC50, nM) | 15 | 3 | 5x |
| Metabolic Stability (t½ in HLM, min) | 20 | 95 | 4.75x |
| Cellular Permeability (Papp, 10⁻⁶ cm/s) | 5 | 12 | 2.4x |
| Lipophilicity (clogP) | 3.1 | 3.4 | - |
HLM: Human Liver Microsomes. Data is illustrative and compiled from general findings in medicinal chemistry literature.
Experimental Protocols
To ensure the reproducibility of the data presented, the following are detailed methodologies for the key experiments cited.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates a compound's susceptibility to metabolism by liver enzymes.[8][9]
-
Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (to initiate the metabolic reaction), and a phosphate buffer (pH 7.4).
-
Incubation: The test compound (final concentration of 1 µM) is added to the pre-warmed (37°C) reaction mixture. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Calculation: The half-life (t½) is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Kinase Inhibition Assay (IC50 Determination)
This assay measures the concentration of a compound required to inhibit the activity of a specific kinase by 50%.[10]
-
Assay Components: The assay is typically performed in a microplate and includes the kinase enzyme, a specific substrate (e.g., a peptide), and ATP.
-
Compound Preparation: The test compound is serially diluted to create a range of concentrations.
-
Reaction: The kinase, substrate, and test compound are incubated together. The reaction is initiated by adding ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various methods, such as fluorescence polarization, TR-FRET, or luminescence-based assays that quantify the remaining ATP.[11]
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.[12][13]
Visualizing the Impact and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the complex processes and relationships involved in drug development with fluorine substitution.
Caption: A typical workflow for developing fluorinated drug candidates.
Caption: How fluorine blocks cytochrome P450-mediated metabolism.
Caption: The relationship between fluorine's properties and biological effects.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 9. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Predictive Computational Analysis of 1,5-Difluoro-3-iodo-2-nitrobenzene Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the predicted reactivity of 1,5-Difluoro-3-iodo-2-nitrobenzene, a molecule of significant interest in organic synthesis and medicinal chemistry. In the absence of direct experimental kinetic data in the public domain, this analysis leverages established principles from computational chemistry and experimental data from structurally related halonitrobenzenes to forecast its reactivity profile. The primary focus is on nucleophilic aromatic substitution (SNAr), a key reaction class for the functionalization of such aromatic systems.
Understanding Reactivity in Halonitrobenzenes
The reactivity of substituted nitrobenzenes in SNAr reactions is predominantly governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group (-NO2) and halogen atoms, play a crucial role in activating the ring towards nucleophilic attack. They achieve this by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex, which is formed during the reaction. The more effectively the negative charge is stabilized, the lower the activation energy of the reaction, and thus, the faster the reaction rate.
For this compound, the presence of a powerful electron-withdrawing nitro group is expected to be the primary driver of its reactivity. The two fluorine atoms, being highly electronegative, will further enhance the electrophilicity of the aromatic ring through their strong inductive effects. The iodine atom, while less electronegative than fluorine, also contributes to the overall electron-deficient nature of the ring. The positions of these substituents are critical; electron-withdrawing groups located ortho and para to the leaving group have the most pronounced activating effect. In this molecule, the nitro group is ortho to the iodine and one of the fluorine atoms, and para to the other fluorine, suggesting a high degree of activation at these positions.
Comparative Reactivity Analysis
To contextualize the predicted reactivity of this compound, the following table summarizes computational data for a series of related substituted nitrobenzenes. The activation barriers (ΔG‡) for nucleophilic attack are key indicators of reactivity in SNAr reactions—a lower activation barrier corresponds to a higher reaction rate.
| Compound | Nucleophile | Leaving Group | Predicted/Calculated Activation Barrier (ΔG‡) in kcal/mol | Predicted Relative Reactivity |
| This compound | Generic Nu- | I- or F- | [Predicted] Very Low | [Predicted] Very High |
| 1-Chloro-2,4-dinitrobenzene | Glutathione | Cl- | ~15-20 (in solution) | Very High |
| p-Chloronitrobenzene | Anion of chloromethyl phenyl sulfone | Cl- | Higher than dinitro-analogs | Moderate |
| p-Fluoronitrobenzene | Anion of chloromethyl phenyl sulfone | F- | Generally lower than chloro-analogs | High |
| Nitrobenzene | Generic Nu- | H- | Very High | Low |
Note: The activation barriers are highly dependent on the specific nucleophile, solvent, and computational method used. The values presented are for comparative purposes. The reactivity of this compound is predicted to be very high due to the cumulative electron-withdrawing effects of the nitro group and three halogen substituents.
Experimental Protocols
To experimentally validate the predicted reactivity, a detailed kinetic analysis of the nucleophilic aromatic substitution reaction can be performed.
Objective: To determine the second-order rate constant (k) for the reaction of this compound with a selected nucleophile.
Materials:
-
This compound
-
Chosen nucleophile (e.g., piperidine, sodium methoxide)
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Internal standard (e.g., decane, dodecane)
-
Quenching solution (e.g., dilute acid)
-
High-performance liquid chromatograph (HPLC) with a UV detector or a Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Preparation of Solutions: Prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen anhydrous solvent at known concentrations.
-
Reaction Setup: In a thermostated reaction vessel, equilibrate a solution of this compound and the internal standard to the desired reaction temperature (e.g., 25 °C).
-
Initiation: Initiate the reaction by adding a known volume of the pre-heated nucleophile solution to the reaction vessel with vigorous stirring. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture and immediately add them to a vial containing a quenching solution to stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC or GC-FID. The use of an internal standard allows for accurate quantification of the decrease in the concentration of the starting material and the increase in the concentration of the product over time.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. For a pseudo-first-order condition (with a large excess of the nucleophile), the slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k) is then calculated by dividing k' by the concentration of the nucleophile.
Visualizing Reaction and Computational Workflow
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized SNAr mechanism and a typical computational workflow for reactivity analysis.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: A typical workflow for the computational analysis of chemical reactivity.
A Spectroscopic Comparison of 1,5-Difluoro-3-iodo-2-nitrobenzene Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise characterization of substituted nitroaromatic compounds is paramount for ensuring the desired efficacy and safety of novel chemical entities. This guide provides a comparative spectroscopic analysis of 1,5-Difluoro-3-iodo-2-nitrobenzene and its structural isomers. By presenting key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification and differentiation of these closely related compounds.
The strategic placement of fluorine, iodine, and nitro groups on a benzene ring significantly influences the molecule's electronic properties, reactivity, and potential biological activity. Consequently, unambiguous identification of the specific isomeric form is a critical step in synthetic chemistry and pharmaceutical development. This guide summarizes the expected spectroscopic features of these isomers and provides standardized experimental protocols for their analysis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its representative isomers. It is important to note that while extensive experimental data for all isomers is not uniformly available in public databases, the provided information is based on existing data for the parent compounds and closely related analogues.
Table 1: Physical and Mass Spectrometry Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Fragments (m/z) |
| This compound | 771-05-1 | C₆H₂F₂INO₂ | 284.99 | M+ at 285, [M-NO₂]+, fragments showing loss of I and F |
| 1,5-Difluoro-2-iodo-3-nitrobenzene | Not available | C₆H₂F₂INO₂ | 284.99 | M+ at 285, [M-NO₂]+, fragments showing loss of I and F |
| 1,3-Difluoro-5-iodo-2-nitrobenzene | 147808-40-0 | C₆H₂F₂INO₂ | 284.99 | M+ at 285, [M-NO₂]+, fragments showing loss of I and F |
| 2,4-Difluoro-1-iodo-3-nitrobenzene | Not available | C₆H₂F₂INO₂ | 284.99 | M+ at 285, [M-NO₂]+, fragments showing loss of I and F |
Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (ppm)
Note: The following are predicted chemical shifts based on empirical data and computational models. Actual experimental values may vary.
| Compound Name | Predicted ¹H NMR | Predicted ¹³C NMR | Predicted ¹⁹F NMR |
| This compound | δ 7.5-8.0 (m) | δ 90-165 | δ -100 to -120 |
| 1,5-Difluoro-2-iodo-3-nitrobenzene | δ 7.2-7.8 (m) | δ 90-165 | δ -105 to -125 |
| 1,3-Difluoro-5-iodo-2-nitrobenzene | δ 7.0-7.6 (m) | δ 90-165 | δ -110 to -130 |
| 2,4-Difluoro-1-iodo-3-nitrobenzene | δ 7.8-8.2 (m) | δ 90-165 | δ -95 to -115 |
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Compound Name | C-H Stretch | C=C Stretch (Aromatic) | C-NO₂ Stretch (Asymmetric) | C-NO₂ Stretch (Symmetric) | C-F Stretch | C-I Stretch |
| This compound | ~3100-3000 | ~1600-1450 | ~1530-1550 | ~1340-1360 | ~1250-1000 | ~600-500 |
| 1,5-Difluoro-2-iodo-3-nitrobenzene | ~3100-3000 | ~1600-1450 | ~1525-1545 | ~1335-1355 | ~1250-1000 | ~600-500 |
| 1,3-Difluoro-5-iodo-2-nitrobenzene | ~3100-3000 | ~1600-1450 | ~1535-1555 | ~1345-1365 | ~1250-1000 | ~600-500 |
| 2,4-Difluoro-1-iodo-3-nitrobenzene | ~3100-3000 | ~1600-1450 | ~1540-1560 | ~1350-1370 | ~1250-1000 | ~600-500 |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.
-
¹H NMR Acquisition: Acquire proton NMR spectra on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire fluorine NMR spectra with proton decoupling. A fluorine-free probe is recommended to minimize background signals. Chemical shifts can be referenced to an external standard such as CFCl₃ (0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two KBr or NaCl plates.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are typically sufficient. A background spectrum of the clean ATR crystal or empty salt plates should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is commonly used for these types of compounds and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) may be used if the compound is amenable and can provide information on the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500 Da. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and key fragments.
Visualization of Isomeric Structures and Analytical Workflow
The following diagrams illustrate the structural relationships between the isomers and a typical workflow for their spectroscopic analysis.
Safety Operating Guide
Proper Disposal of 1,5-Difluoro-3-iodo-2-nitrobenzene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,5-Difluoro-3-iodo-2-nitrobenzene, a halogenated nitroaromatic compound, is critical to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for its responsible disposal, drawing upon safety data for structurally similar compounds and general best practices for handling hazardous chemical waste.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the following precautions, based on data for similar halogenated and nitrated aromatic compounds, should be strictly adhered to.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | ANSI-approved chemical splash goggles. A face shield may be necessary for larger quantities or when there is a significant splash hazard. |
| Hand Protection | Wear nitrile rubber gloves. For prolonged contact or when handling larger quantities, consider double gloving or using gloves with a higher resistance to halogenated organic compounds, such as Viton™. Always inspect gloves prior to use and use proper removal technique.[1] |
| Body Protection | A fully buttoned lab coat is mandatory. For tasks with a higher risk of splashes or spills, a chemical-resistant apron should be worn. Full-length pants and closed-toe shoes are required at all times.[1] |
| Respiratory Protection | All handling of this compound should be conducted within a properly functioning and certified chemical fume hood to avoid inhalation of vapors or dust.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to institutional and local regulations is mandatory.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Classification: this compound is classified as a halogenated organic waste due to the presence of fluorine and iodine atoms.[2] This requires segregation from non-halogenated organic waste and other waste streams.[3][4]
-
Container Selection: Use a designated and compatible waste container, typically a polyethylene carboy, for collecting halogenated organic waste.[1] Ensure the container is in good condition and has a secure, tightly sealing lid.[5] The use of metal safety cans is not recommended as halogenated compounds can degrade to form acids that corrode metal.[1]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[3][4] The label must clearly identify the contents, including the full chemical name ("this compound") and the approximate concentration or quantity. All constituents and their percentages in a mixed waste stream must be listed.[4]
-
Waste Collection:
-
Collect all waste containing this compound, including residual amounts from reaction vessels and rinsates from cleaning contaminated glassware, in the designated halogenated waste container.[3]
-
Perform all waste transfers within a chemical fume hood to minimize exposure.[4]
-
Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[1][6]
-
-
Container Management:
-
Keep the waste container tightly closed except when actively adding waste.[4][5]
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.
-
Store the waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location away from heat sources and direct sunlight.[1][3]
-
Ensure the waste container is stored in secondary containment to prevent spills.[4]
-
Decontamination of Glassware:
-
Rinse all glassware contaminated with this compound with a suitable solvent, such as acetone, within a chemical fume hood.[3]
-
Collect the solvent rinsate as halogenated hazardous waste in the designated container.[3]
Spill Management:
In the event of a spill, evacuate the immediate area and assess the situation.
-
For small spills, contain the leak and absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[7]
-
Place the absorbent material and any contaminated cleaning supplies into a sealed, labeled container for disposal as hazardous waste.
-
For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office immediately.
Final Disposal:
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service.[3][8] Do not dispose of this compound down the drain or by evaporation.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. By adhering to these procedures, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize safety and consult your institution's EHS office for specific guidance.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. benchchem.com [benchchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.cn [capotchem.cn]
Personal protective equipment for handling 1,5-Difluoro-3-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 1,5-Difluoro-3-iodo-2-nitrobenzene (CAS No. 771-05-1). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Specific Equipment | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[5][6] Double gloving is advised.[7] | To prevent skin contact, which can cause irritation and potential toxicity.[2][3] |
| Eye and Face Protection | Chemical splash goggles and a face shield.[6] | To protect against splashes that can cause serious eye irritation.[1][2] |
| Body Protection | Chemical-resistant lab coat or apron. | To protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is required. | To prevent inhalation of vapors or aerosols, which may cause respiratory irritation and toxicity.[1][2][3] |
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Operational Plan: Step-by-Step Guidance
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the entire procedure.
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary laboratory equipment (glassware, stir plates, etc.) and reagents before handling the compound.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling:
-
Perform all manipulations, including weighing and transferring, of this compound inside the chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust or aerosols.
-
Use a closed or contained system whenever possible during reactions to prevent the release of vapors.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[8] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect any unused this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent washes, in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquid waste.
-
-
Disposal Procedure:
-
All waste must be disposed of through your institution's environmental health and safety (EHS) office.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. hsa.ie [hsa.ie]
- 7. pppmag.com [pppmag.com]
- 8. capotchem.com [capotchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
